Understanding ciraparantag's mechanism is closely tied to the specific methodologies required to demonstrate its efficacy, as traditional plasma-based coagulation tests are often unsuitable. [1]
The following diagram illustrates the logical workflow of these key experiments that validate this compound's mechanism of action.
Experimental validation workflow for this compound's mechanism.
A critical finding for researchers is that This compound does not effectively remove anticoagulant activity in plasma samples collected for standard coagulation testing. [3] The presence of this compound can also interfere with these assays.
The quantitative pharmacological data from clinical studies is summarized in the table below.
| Parameter | Findings | Clinical Context |
|---|---|---|
| Dosing & Reversal | 100-300 mg IV | Single dose fully reversed 60 mg edoxaban in healthy subjects. [1] |
| Onset of Action | < 10 minutes | WBCT returned to baseline. [1] |
| Duration of Effect | Sustained for 24 hours | Single dose maintained reversal. [1] |
| Half-life (t₁/₂) | 12 - 19 minutes | Much shorter than the anticoagulants it reverses. [2] [4] |
| Metabolism | Hydrolysis by serum peptidases | Two primary metabolites, largely inactive. [2] [4] |
| Safety & Tolerability | Facial flushing, cool sensation; No procoagulant signals (per D-dimer, F1.2, TFPI) [1] | Mild, transient adverse events in clinical trials. [1] [4] |
Unlike biologic agents that mimic coagulation factors, ciraparantag is designed to directly bind anticoagulant molecules through non-covalent hydrogen bonding and charge-charge interactions. This binding neutralizes the anticoagulants by preventing them from interacting with their endogenous targets in the coagulation cascade [1] [2] [3]. The table below summarizes its binding interactions with different anticoagulants.
| Anticoagulant Class | Examples | Interaction with this compound |
|---|---|---|
| Direct Factor Xa Inhibitors | Rivaroxaban, Apixaban, Edoxaban [4] | Binds via guanidine group, α-amino group, and amide nitrogen/oxygen [4] |
| Direct Thrombin Inhibitors | Dabigatran [4] | Binds via guanidine group and α-amino group [4] |
| Heparins | Unfractionated heparin (UFH), Low Molecular Weight Heparin (LMWH), Fondaparinux [4] [1] | Binds via charge-charge interactions [1] [2] |
The following diagram illustrates the proposed mechanism by which this compound restores normal hemostasis.
This compound has demonstrated efficacy in reversing anticoagulation across preclinical models and early-stage human trials.
| Study Model / Type | Key Findings | Reversal Metrics & Parameters |
|---|---|---|
| In Vitro (Human Plasma) | Dose-dependent reversal of anti-FXa activity of rivaroxaban and apixaban; no procoagulant effect observed [1]. | Parameters: Anti-FXa activity [1]. |
| In Vivo (Rat Tail Transection) | Reduced bleeding by over 90% in rats treated with high doses of rivaroxaban, apixaban, and dabigatran [1]. | Parameters: Blood loss; Prothrombin Time (PT); Activated Partial Thromboplastin Time (aPTT) [1]. Results: Bleeding reduced to range of un-anticoagulated rats; PT/aPTT restored to baseline within 20 min [1]. | | In Vivo (Rat Liver Laceration) | Fully reversed the anticoagulant effect of edoxaban 10 minutes after administration [1]. | Parameters: Blood loss [1]. | | Phase I Clinical Trial (in Healthy Subjects) | Single IV dose (100–300 mg) completely reversed anticoagulation from 60 mg edoxaban within 10 minutes; effect sustained for 24 hours [3]. | Parameters: Whole Blood Clotting Time (WBCT); Clot Fibrin Diameter [3]. Results: WBCT reduced to within 10% of baseline; normal fibrin clot structure confirmed by SEM [3]. | | Phase I/II Clinical Trial (in Healthy Subjects) | 100–300 mg IV reversed anticoagulant activity of LMWH (enoxaparin) within 5–20 minutes [1]. | Parameters: Whole Blood Clotting Time (WBCT) [1]. Results: No rebound anticoagulation or procoagulant effects per D-dimer, prothrombin fragment 1.2 [1]. |
Understanding the experimental design of key studies is crucial for evaluating the data. A common challenge is that this compound interferes with standard plasma-based coagulation tests, necessitating specific methodologies [3] [5].
Based on available clinical data, this compound's pharmacokinetic and safety profile is summarized below.
| Property | Reported Data |
|---|---|
| Route of Administration | Intravenous (IV) injection [4] [3] |
| Time to Maximum Effect | Within 10 minutes of IV administration [4] [3] |
| Half-Life | 12 to 19 minutes [2] |
| Duration of Action | Up to 24 hours after a single dose [4] [3] |
| Primary Route of Elimination | Renal excretion, primarily as metabolites [2] [3] |
| Common Adverse Events | Transient, mild-to-moderate: perioral/facial flushing, cool sensation, dysgeusia (altered taste), headache [1] [3] |
| Procoagulant Risk | No evidence of procoagulant activity in clinical trials as measured by D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor (TFPI) levels [1] [3]. |
As of the latest data, this compound remains an investigational drug and has not yet received regulatory approval for clinical use [4]. Its development path underscores the ongoing need for a universal reversal agent, especially as the use of DOACs continues to grow.
Ciraparantag's mechanism involves directly associating with various anticoagulants through non-covalent hydrogen bonds and charge-charge interactions [1] [2]. This binding displaces the anticoagulants (DOACs or heparins) from their intended targets (Factor IIa or Factor Xa), thereby restoring normal coagulation [1]. The following diagram illustrates this competitive binding process.
This compound competitively binds anticoagulants, restoring coagulation factor activity.
The tables below summarize key quantitative data on this compound's efficacy in reversing different anticoagulants.
Table 1: Reversal of Edoxaban with this compound in a Phase 1 Study [3]
| This compound Dose | Time to Reversal | Duration of Reversal | Key Measurement |
|---|---|---|---|
| 100 - 300 mg IV | Within 10 minutes | Sustained for 24 hours | Whole Blood Clotting Time (WBCT) |
| 100 - 300 mg IV | Within 30 minutes | - | Normalization of fibrin diameter in clots (via SEM) |
Table 2: Reversal of Apixaban and Rivaroxaban in Phase 2 Studies [2]
| Anticoagulant | This compound Dose | Rate of Sustained Reversal | Sustained Reversal Duration |
|---|---|---|---|
| Apixaban (10 mg BID) | 60 mg IV | 100% of subjects | 5 hours |
| Rivaroxaban (20 mg QD) | 180 mg IV | 100% of subjects | 6 hours |
A critical methodological consideration is that this compound's activity can be interfered with by common laboratory reagents, which has shaped the design of key experiments [2] [3].
1. Whole Blood Clotting Time (WBCT) Assay The WBCT is the primary assay used in clinical trials to measure this compound's efficacy because it avoids interference [2].
2. In Vitro Spiking Experiments These experiments investigate this compound's potential as a universal chelator for laboratory use [4].
3. Comparison with Activated Charcoal Adsorbents Studies have compared this compound to commercial agents like DOAC-Stop [4].
The experimental workflow for studying this compound requires specific conditions to avoid assay interference, as summarized below.
Key methodological considerations for this compound experiments.
Ciraparantag is designed to bind directly to anticoagulant molecules via non-covalent hydrogen bonds and charge-charge interactions [1] [2]. This binding physically sequesters the anticoagulant, preventing it from interacting with its intended coagulation targets.
The following diagram illustrates the universal reversal mechanism of this compound.
The table below summarizes the key pharmacokinetic and efficacy data from available studies.
| Parameter | Details & Findings |
|---|---|
| Route of Administration | Intravenous (IV) infusion [4] [5] |
| Onset of Action | Within 10 minutes of administration [1] [5] |
| Duration of Action | Sustained reversal for up to 24 hours after a single dose [1] [5] |
| Plasma Half-Life | Relatively short: 12 to 19 minutes [2] [6] |
| Metabolism & Elimination | Primarily hydrolyzed by serum peptidases into two inactive metabolites; almost entirely recovered in urine [2] [6] |
| Key Efficacy Findings | - Edoxaban: 100-300 mg dose achieved full WBCT reversal within 10 mins [5].
A critical aspect of this compound development has been the need for specific coagulation assays, as it interferes with standard plasma-based tests.
The manual WBCT has been the primary efficacy endpoint in clinical trials because standard plasma-based assays are invalidated by this compound's mechanism [4] [5].
In vivo efficacy has been demonstrated in two primary rat models [2] [3].
Tail Transection Model:
Liver Laceration Model:
The workflow for these key experiments is summarized below.
A significant challenge is the interference of this compound in ex vivo coagulation testing.
This compound represents a promising approach to a universal anticoagulant reversal agent. Its unique mechanism of action, rapid onset, and sustained duration of effect position it as a potential valuable tool for managing anticoagulant-related bleeding. Future progress depends on the successful completion of Phase 3 trials demonstrating its efficacy and safety in a clinical patient population.
Ciraparantag is a small, synthetic, water-soluble molecule designed as a broad-spectrum reversal agent. Its mechanism involves non-covalent binding through charge-charge interactions and hydrogen bonds to various anticoagulants [1] [2]. This binding physically removes the anticoagulant drugs (including heparins and DOACs) from their intended targets (such as Factor Xa or thrombin), thereby allowing the coagulation cascade to resume normal function [3] [1]. It is important to note that this compound does not bind to coagulation factors themselves or to a wide range of other commonly used drugs [1].
The efficacy of this compound has been evaluated in several animal models, primarily focusing on its ability to reduce blood loss. The table below summarizes key findings from the available literature.
| Animal Model | Anticoagulant Reversed | This compound Dose & Route | Key Efficacy Findings |
|---|---|---|---|
| Rat tail transection [1] | Unfractionated Heparin (UFH), Low-Molecular-Weight Heparin (LMWH), Fondaparinux, DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [1] | Single IV dose (specific doses not detailed in results) | Significantly reduced blood loss when administered at peak anticoagulant concentration, both before and after a bleeding injury [1]. |
| Rat liver laceration [1] | UFH, LMWH, Fondaparinux, DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [1] | Single IV dose (specific doses not detailed in results) | Significantly reduced blood loss when administered at peak anticoagulant concentration, both before and after a bleeding injury [1]. |
| Ex vivo human blood [3] | UFH, LMWH, Fondaparinux, DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [3] | Not Applicable | Consistently reversed the anticoagulant effects of all tested agents [3]. |
For researchers, understanding the transition from animal models to human studies and the specific assays required is crucial.
The following diagram illustrates the general workflow for a preclinical efficacy study of this compound in an animal bleeding model, based on the described methodologies.
Preclinical animal study workflow for evaluating this compound's efficacy in reversing anticoagulation and reducing blood loss.
Ciraparantag is a small, synthetic, water-soluble molecule designed to bind directly to anticoagulant molecules through non-covalent hydrogen bonds and charge-charge interactions [1] [2]. This binding physically removes the anticoagulant (DOACs like apixaban and rivaroxaban, or heparins like enoxaparin) from its intended target site on coagulation factors, thereby reversing its anticoagulant effects [1].
Unlike specific reversal agents, this compound's broad activity stems from its structure—composed of two L-arginine units connected by a piperazine-containing linker chain [3]. The positively charged guanidinium groups on arginine interact with the negatively charged regions on the target anticoagulants [2].
The diagram below illustrates the binding relationships.
This compound binds multiple anticoagulant classes via charge interactions, displacing them from coagulation factors.
Clinical trials demonstrate this compound's dose-related efficacy in reversing anticoagulation. The primary efficacy endpoint is typically the percentage of subjects achieving complete and sustained reversal of Whole Blood Clotting Time (WBCT).
Table 1: Efficacy of this compound in Phase 2 Trials [1]
| Anticoagulant | This compound Dose | Subjects with Sustained Reversal | Placebo Group |
|---|---|---|---|
| Apixaban (10 mg BID) | 30 mg | 67% | 17% |
| 60 mg | 100% | ||
| 120 mg | 100% | ||
| Rivaroxaban (20 mg QD) | 30 mg | 58% | 13% |
| 60 mg | 75% | ||
| 120 mg | 67% | ||
| 180 mg | 100% |
Key Pharmacokinetic Parameters [4] [2]:
Studying this compound requires specific methodologies due to its unique mechanism of interfering with common coagulation tests.
The manual WBCT serves as the primary functional assay in clinical trials because standard plasma-based tests are unreliable in this compound's presence [1].
The workflow for this key experiment is shown below.
WBCT experimental workflow for assessing this compound efficacy in clinical trials.
Research indicates that while this compound is effective in vivo, its use as a universal anticoagulant chelator in laboratory test tubes is limited.
Ciraparantag is designed to directly bind and neutralize a broad spectrum of anticoagulants, including unfractionated heparin (UFH), low molecular weight heparin (LMWH like enoxaparin), and direct oral anticoagulants (DOACs like apixaban and rivaroxaban) [1] [2].
The following diagram illustrates the proposed mechanism of this compound as a universal reversal agent:
This compound's universal reversal mechanism involves direct binding to various anticoagulants [1] [2].
Clinical trials have primarily used the Whole Blood Clotting Time (WBCT) to measure this compound's efficacy in reversing anticoagulation.
A 2022 randomized, placebo-controlled study in healthy elderly adults investigated this compound for reversing apixaban and rivaroxaban [3]. The results are summarized below:
| Anticoagulant | This compound Dose | Proportion with Sustained WBCT Reversal | Placebo Response |
|---|---|---|---|
| Apixaban | 60 mg | 100% of subjects | 17% |
| Rivaroxaban | 180 mg | 100% of subjects | 13% |
The reversal was rapid and sustained over 5-6 hours. The most common adverse events were mild and transient, such as hot flashes or flushing [3].
A 2016 Phase 1/2 trial demonstrated that a single IV dose of 100 mg to 300 mg of this compound completely reversed the anticoagulant effect of enoxaparin (a LMWH) in healthy volunteers. The effect was rapid and persisted for the study duration, with no procoagant signals detected [4].
This compound remains an investigational drug and is not yet approved for clinical use by major regulatory agencies. Its most advanced development phase is Phase II for the indication of haemorrhage [5]. The most recent public update for the drug profile was in September 2025, and it is listed as available for licensing [5].
Ciraparantag represents a novel class of universal anticoagulant reversal agents currently in advanced clinical development. This small molecule therapeutic is designed to address a critical gap in clinical hematology by providing rapid reversal for multiple classes of anticoagulants through a unique mechanism of action. Unlike specific reversal agents that target individual anticoagulants, this compound exhibits broad-spectrum binding activity against both heparin-based anticoagulants (unfractionated heparin and low-molecular-weight heparins) and direct oral anticoagulants (DOACs) including apixaban, rivaroxaban, edoxaban, and dabigatran [1] [2].
The molecular structure of this compound features two arginine residues coupled by a piperazine ring, creating a cationic molecule capable of specific non-covalent interactions [3]. This design enables this compound to bind anticoagulants through charge-charge interactions without forming covalent bonds, effectively neutralizing their anticoagulant activity while maintaining a favorable safety profile. Pharmacokinetic studies demonstrate that this compound reaches maximum plasma concentration within minutes following intravenous administration, with a relatively short half-life of 12-19 minutes, and is primarily hydrolyzed by serum peptidases into inactive metabolites that are excreted in urine [1] [2]. This pharmacokinetic profile makes it particularly suitable for emergency reversal situations where rapid onset and controlled duration of action are clinically desirable.
Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy or quasi-elastic light scattering, is a powerful analytical technique that measures the Brownian motion of macromolecules in solution to determine their hydrodynamic size and size distribution [4]. When a monochromatic laser beam encounters molecules in solution, the light scatters in all directions with intensity fluctuations that result from the constant motion of particles due to bombardment by solvent molecules. These intensity fluctuations are recorded over nanosecond to microsecond time scales and analyzed using a digital autocorrelator that correlates the signal with time to determine the diffusion coefficient [4].
The fundamental relationship governing DLS analysis is the Stokes-Einstein equation, which relates the diffusion coefficient (Dₜ) to the hydrodynamic radius (Rₕ):
Where k is the Boltzmann constant, T is the absolute temperature in Kelvin, and η is the solution viscosity [4] [5]. This equation enables the calculation of particle size from measured diffusion coefficients, with larger particles exhibiting slower diffusion rates and smaller particles moving more rapidly. DLS provides several advantages for studying molecular interactions: it requires minimal sample volumes (as low as 2-4 μL), measures particles in their native solution state without need for separation or filtration, and can detect size variations from 0.5 nm to 2.5 μm in a single measurement [5].
DLS has become an indispensable tool in biopharmaceutical characterization due to its sensitivity to molecular size changes and interactions. The technique is particularly valuable for:
For this compound binding studies, DLS provides a direct method to visualize and quantify the formation of complexes between the reversal agent and target anticoagulants, offering insights into the mechanism of action and binding efficiency that complement functional coagulation assays [1] [3].
Research employing Dynamic Light Scattering has provided crucial evidence for this compound's mechanism of action as a universal reversal agent. The technique has demonstrated this compound's direct binding to both heparin-based anticoagulants and direct oral anticoagulants (DOACs) through non-covalent, charge-charge interactions [1] [2]. These binding studies have revealed that this compound forms molecular complexes with anticoagulants, effectively neutralizing their activity by preventing interaction with coagulation factors.
Table 1: this compound Binding Profile to Anticoagulants via DLS
| Anticoagulant Class | Specific Agents | Binding Mechanism | DLS Evidence | Reference |
|---|---|---|---|---|
| Unfractionated Heparin | Standard heparin | Non-covalent charge-charge interaction | Hydrodynamic radius changes consistent with complex formation | [1] |
| Low-Molecular-Weight Heparin | Enoxaparin | Non-covalent charge-charge interaction | Size distribution shifts indicating molecular complexation | [1] [3] |
| Direct Xa Inhibitors | Apixaban, Rivaroxaban, Edoxaban | Non-covalent charge-charge interaction | Increased particle size consistent with binding events | [1] [2] |
| Direct Thrombin Inhibitors | Dabigatran | Non-covalent charge-charge interaction | Complex formation demonstrated by size distribution analysis | [1] [3] |
The DLS methodology employed in these studies utilized a dynamic light-scattering approach to demonstrate this compound's specific binding to heparins and DOACs while showing no appreciable binding to various proteins including coagulation factors and commonly used drugs [1]. This selectivity is crucial for its safety profile as a reversal agent, minimizing potential off-target effects and drug-drug interactions in clinical use.
Beyond binding characteristics, DLS studies have contributed to understanding this compound's pharmacokinetic profile and in vivo activity. The drug exhibits favorable pharmacokinetics with rapid onset of action following intravenous administration, reaching maximum concentration within minutes [1]. The short half-life of 12-19 minutes reflects rapid clearance, primarily through hydrolysis by serum peptidases into two inactive metabolites that are excreted almost entirely in urine [1] [2].
Table 2: Pharmacokinetic and Efficacy Profile of this compound
| Parameter | Value/Range | Experimental Context | Significance | Reference |
|---|---|---|---|---|
| Time to Cmax | Within minutes | IV administration in clinical trials | Rapid onset crucial for emergency reversal | [1] |
| Half-life | 12-19 minutes | Pharmacokinetic studies in healthy subjects | Short duration minimizes intervention period | [1] [2] |
| Metabolism | Serum peptidases | Metabolite identification studies | Predictable clearance mechanism | [1] |
| Excretion | Primarily renal (>90%) | Mass balance studies | Important consideration in renal impairment | [1] |
| Bleeding Reduction | Significant blood loss reduction | Animal models (rat tail transection and liver laceration) | Proof of concept for efficacy | [1] |
| Dosing Timing | Effective when given before or after bleeding injury | Animal efficacy models | Flexible treatment window in clinical settings | [1] |
In animal models of bleeding, including rat tail transection and liver laceration, a single IV dose of this compound administered at peak anticoagulant concentrations significantly reduced blood loss [1]. Importantly, the drug demonstrated efficacy both when administered prophylactically (before bleeding injury) and therapeutically (after bleeding injury), supporting its potential clinical utility across various emergency scenarios [1].
The experimental workflow for studying this compound-anticoagulant interactions via DLS follows a systematic approach to ensure reliable and reproducible results. The following diagram illustrates the key steps in this process:
DLS binding assay workflow for this compound-anticoagulant interactions.
Sample Preparation Protocol:
DLS Instrumentation and Measurements:
The DLS-based characterization of this compound has significant implications for both pharmaceutical development and clinical practice. The demonstration of specific binding interactions with multiple anticoagulant classes supports this compound's potential as a universal reversal agent, potentially simplifying emergency protocols for anticoagulant reversal [1] [2]. The non-covalent binding mechanism revealed by DLS may offer safety advantages over existing reversal strategies by creating a more controllable and reversible neutralization of anticoagulants.
Recent research has also explored practical applications of this compound's binding properties beyond clinical reversal. Investigations into whether this compound could serve as a universal anticoagulant chelator for in vitro diagnostic use demonstrated that while the reversal agent itself had minimal impact on coagulation parameters, it did not effectively remove DOAC- or heparin-associated activities in laboratory settings [3]. This limitation was attributed to preferential chelation of anionic substances in coagulation reagents rather than target anticoagulants. Interestingly, activated charcoal-based adsorbents like DOAC-Stop were found to efficiently remove both DOAC- and this compound-associated interferences, suggesting potential clinical utility in situations where laboratory investigations are complicated by the presence of these agents [3].
Future research directions include further phase 3 clinical trials to establish this compound's efficacy in bleeding patients, exploration of optimal dosing regimens for different clinical scenarios, and investigation of potential applications in elective surgery settings where temporary reversal of anticoagulation is required [2]. The DLS methodology established in these initial studies will continue to play a crucial role in characterizing this compound's interactions and supporting the development of this promising therapeutic agent.
For researchers seeking additional information on DLS methodology or this compound development, the following resources may be valuable:
Ciraparantag does not bind to human coagulation factors or albumin, indicating its action is specifically targeted at the anticoagulants themselves [1]. The hydrogen bonding occurs between specific functional groups on the this compound molecule and different anticoagulants [2].
The table below details the specific hydrogen bonding interactions between functional groups of this compound and various anticoagulants:
| Anticoagulant | Guanidine Part | α-Amino Group | Amide Nitrogen | Amide Oxygen |
|---|---|---|---|---|
| Rivaroxaban | Y | Y | Y | |
| Apixaban | Y | Y | Y | |
| Edoxaban | Y | Y | Y | |
| Dabigatran | Y | Y | ||
| Heparins | Y | Y |
Source: Adapted from information on Wikipedia [2].
This binding mechanism is illustrated in the following diagram, which shows how this compound interacts with and sequesters anticoagulant molecules:
This compound binds anticoagulants via hydrogen bonds and charge interactions, forming an inactive complex.
The following table summarizes key quantitative data on this compound's efficacy in reversing different anticoagulants from clinical studies:
| Anticoagulant Reversed | Study Model / Phase | This compound Dose | Time to Reversal | Duration of Effect |
|---|---|---|---|---|
| Apixaban [3] | Phase 2 (Healthy elderly) | 60 mg (IV) | Within 1 hour | Sustained for at least 5 hours |
| Rivaroxaban [3] | Phase 2 (Healthy elderly) | 180 mg (IV) | Within 1 hour | Sustained for at least 6 hours |
| Edoxaban [4] | Phase 1 (Healthy subjects) | 100-300 mg (IV) | Within 10 minutes | Sustained for 24 hours |
| Enoxaparin (LMWH) [5] | Phase 1/2 (Healthy volunteers) | 100-300 mg (IV) | Within 5-20 minutes | Sustained for 12-24 hours |
| Dabigatran [2] [1] | Preclinical (Rat model) | Not fully established in humans | Reduced bleeding by >90% | Restored aPTT to baseline within 20 min |
This compound has also demonstrated efficacy in reversing anticoagulation from unfractionated heparin and fondaparinux [5] [1].
The methodology for assessing this compound's reversal efficacy in key clinical studies is summarized below. This workflow was used for anticoagulants like edoxaban, apixaban, and rivaroxaban [4] [3]:
Typical workflow for evaluating this compound reversal efficacy in clinical trials.
This compound is a promising universal reversal agent that acts by directly binding to various anticoagulants through hydrogen bonding and charge interactions. It demonstrates rapid and sustained reversal of anticoagulation with a favorable safety profile. As this drug is still investigational, its clinical utility will be further defined by the results of ongoing and future Phase III trials [1].
This compound (formerly PER977) is a novel, small synthetic molecule that acts as a universal reversal agent for a broad spectrum of anticoagulants, including direct oral anticoagulants (DOACs) like apixaban, rivaroxaban, edoxaban, and dabigatran, as well as heparin-based anticoagulants [1] [2]. Its mechanism involves non-covalent, charge-charge interactions that directly bind to these anticoagulants, displacing them from their targets (thrombin or factor Xa) and restoring normal coagulation [2]. Unlike specific antibody-based reversal agents, this compound's broad specificity makes it particularly valuable for emergency situations where the specific anticoagulant involved may be unknown.
The Whole Blood Clotting Time (WBCT) has emerged as a crucial pharmacodynamic assay for evaluating this compound's efficacy. Traditional plasma-based coagulation tests (e.g., PT, aPTT) and even viscoelastic tests like thromboelastography (TEG-R) were found to be unsuitable due to methodological interferences: the anticoagulants (citrate, oxalate, EDTA, or heparin) in sample collection tubes, as well as activators like kaolin and celite, can disrupt the this compound-anticoagulant complex or adsorb this compound itself, leading to inaccurate measurements [1]. The WBCT, performed on native, non-anticoagulated whole blood, provides a physiologically relevant assessment of haemostatic restoration without these limitations, making it the gold standard for monitoring this compound reversal in clinical trials.
The WBCT measures the time required for freshly drawn whole blood to form a stable clot in a glass tube at 37°C. The assay quantitatively determines the reversal of anticoagulation by this compound by tracking the normalization of prolonged clotting times in anticoagulated blood [1].
The following diagram illustrates the core workflow of the WBCT assay:
Diagram 1: Visual workflow of the key steps in the Whole Blood Clotting Time (WBCT) assay.
The efficacy of this compound, as measured by the WBCT assay, has been demonstrated in a phase 1 clinical trial involving healthy subjects [1].
Table 1: Reversal of Edoxaban-Induced Anticoagulation by this compound Measured by WBCT
| This compound Dose | Edoxaban Dose | WBCT Result | Time to Effect | Duration of Effect |
|---|---|---|---|---|
| 100 - 300 mg IV | 60 mg oral | Full reversal to baseline | Within 10 minutes | Sustained for 24 hours |
| 100 - 300 mg IV | 60 mg oral | Normalization of fibrin diameter | Within 30 minutes | Not specified |
Table 2: Safety and Tolerability Profile of this compound in Clinical Studies
| Parameter | Findings | Assessment Method |
|---|---|---|
| Common Adverse Events | Periorbital and facial flushing; cool sensation following IV injection | Clinical observation, subject reporting |
| Procoagulant Risk | No evidence of procoagulant activity | D-dimer, prothrombin fragments 1.2, TFPI levels |
| Elimination Route | Renal excretion of primary metabolite (BAP) | Pharmacokinetic analysis in plasma and urine |
To biochemically validate the functional results of the WBCT, the clot formed during the test can be subjected to Scanning Electron Microscopy (SEM) for Clot Fibrin Integrity (CFI) analysis [1]. The protocol for this integrated analysis is as follows:
In the phase 1 study, clots from subjects who received edoxaban followed by this compound (100-300 mg) showed restored fibrin diameter to normal levels within 30 minutes, providing structural confirmation of the functional reversal observed in the WBCT [1].
A critical consideration for researchers is that while this compound is highly effective as an in vivo reversal agent, it is not effective for removing anticoagulant activities *in vitro* for the purpose of laboratory testing [3]. When added to plasma samples ex vivo, this compound does not neutralize DOACs or heparin; instead, it can interfere with coagulation reagents.
For laboratories needing to eliminate interferences from both DOACs and this compound in patient samples, activated charcoal-based adsorbents like DOAC-Stop have proven effective [3]. The recommended protocol is:
The relationship between different methodologies for assessing this compound's effect is summarized below:
Diagram 2: Methodological relationships for validating this compound's effects and managing laboratory testing.
The Whole Blood Clotting Time assay is a robust, clinically validated pharmacodynamic tool for assessing the efficacy of this compound. Its simplicity and freedom from the interferences that plague plasma-based tests make it ideal for clinical trials. Protocol adherence—particularly the use of native blood, glass tubes, strict temperature control, and technical triplicates—is paramount for generating reliable data. The integration of CFI analysis provides a powerful secondary validation of haemostatic normalization. As this compound continues its development as a universal reversal agent, the WBCT will remain a cornerstone for demonstrating its rapid and sustained restoration of coagulation.
Ciraparantag (formerly known as PER977) represents a novel class of universal reversal agents currently in advanced clinical development for the reversal of direct oral anticoagulants (DOACs) and heparin-like anticoagulants. This small molecule charge-charge interaction binder offers a potentially transformative approach to anticoagulant reversal by targeting multiple anticoagulant classes through a single mechanism. As DOAC usage continues to climb—increasing from 4.7% to 47.9% among atrial fibrillation patients from 2011 to 2020—the need for safe, effective, and broad-spectrum reversal agents becomes increasingly critical for managing bleeding emergencies and urgent surgical procedures [1]. Unlike specific reversal agents such as idarucizumab (for dabigatran) and andexanet alfa (for factor Xa inhibitors), this compound employs a non-covalent binding mechanism that encompasses both DOACs and heparins, potentially addressing a significant gap in current reversal strategies [2].
The development of this compound responds to the persistent clinical challenge of anticoagulant-associated bleeding, which continues to occur at annualized rates of 1.6% to 3.6% despite the superior safety profile of DOACs compared to warfarin [3]. While current specific reversal agents have demonstrated efficacy, they exhibit limitations including high cost (particularly andexanet alfa), agent-specific activity that requires precise identification of the anticoagulant involved, and potential thrombotic risks [4] [3]. This compound's mechanism of action as a small molecule with rapid onset and short duration may offer advantages in these areas, though it remains investigational with Phase 3 trials in preparation [2].
Table 1: Current Status of this compound Development
| Development Aspect | Current Status | Notes |
|---|---|---|
| Stage of Development | Phase 3 trials in preparation | Completed Phase 1/2 clinical trials |
| Regulatory Status | Investigational | Not yet FDA-approved |
| Mechanism Validation | Preclinical and early clinical data available | Demonstrated in animal models and healthy volunteers |
| Manufacturing | Developmental stage | Not yet commercially available |
This compound is a low molecular weight compound (approximately 512 Da) composed of two arginine residues coupled by a piperazine ring, creating a cationic structure that facilitates specific charge-based interactions with anticoagulant molecules [2]. The agent functions through direct association with DOACs and heparin-like molecules via non-covalent, charge-charge interactions that effectively neutralize the anticoagulants' activity by preventing their binding to endogenous coagulation factors [5] [2]. This mechanism was initially characterized through dynamic light scattering experiments that demonstrated direct molecular association between this compound and various anticoagulants, confirming the charge-based binding hypothesis [2].
Unlike andexanet alfa, which acts as a decoy receptor for factor Xa inhibitors, or idarucizumab, which functions as a monoclonal antibody specifically targeting dabigatran, this compound's mechanism is fundamentally electrostatic in nature [3] [2]. This distinction potentially allows for broader activity across multiple anticoagulant classes while maintaining a favorable safety profile due to the absence of off-target binding to other proteins or commonly used medications in preliminary investigations [2]. The binding is reversible and does not involve covalent modification of either the anticoagulant or coagulation factors, potentially reducing the risk of immunogenic reactions or long-term sequestration of coagulation components.
Visualization 1: Molecular Mechanism of this compound Action. This compound binds both DOACs and heparin-like anticoagulants through charge-charge interactions, forming complexes that prevent the anticoagulants from inhibiting their target coagulation factors, thereby restoring normal coagulation processes.
This compound demonstrates favorable pharmacokinetic properties for a reversal agent, with rapid onset of action and relatively short duration of effect—characteristics that align well with the clinical needs of acute bleeding scenarios. Following intravenous administration, this compound reaches maximum concentration within minutes, supporting its use in emergency situations where immediate reversal is critical [2]. The agent exhibits a half-life of approximately 12-19 minutes, which is substantially shorter than the anticoagulants it reverses, potentially allowing for natural clearance of anticoagulants without creating extended periods of hypercoagulability [2].
The metabolism of this compound occurs primarily through hydrolysis by serum peptidases, resulting in two metabolites that demonstrate substantially reduced activity compared to the parent compound [2]. This metabolic pathway differs from many small molecule drugs that undergo hepatic metabolism, potentially offering advantages in patients with impaired liver function. Both this compound and its metabolites are recovered almost entirely in the urine, indicating renal elimination as the primary route of clearance [2]. This pharmacokinetic profile supports the use of this compound as a rapid-onset, short-duration reversal agent that can be administered as a single intravenous dose without requiring extended monitoring for rebound effects in patients with normal renal function.
The evaluation of this compound's reversal capacity in laboratory settings requires carefully controlled conditions to accurately assess its interaction with various anticoagulants. The following protocol outlines a standardized approach for in vitro reversal assessment using human plasma models, adapted from methodologies described in recent literature [5]:
This protocol enables systematic evaluation of this compound's reversal efficacy across different anticoagulants at clinically relevant concentrations, providing foundational data for dose selection in clinical settings.
Comprehensive assessment of this compound's effects on coagulation parameters requires multiple assay systems to capture the full spectrum of its activity. The following methodology details the standardized coagulation testing approach used in recent investigations [5]:
Visualization 2: Experimental Workflow for this compound Reversal Assessment. The schematic outlines the key steps in evaluating this compound's reversal efficacy, from plasma preparation through comprehensive coagulation testing and data analysis.
The assessment of this compound's reversal capacity requires multidimensional evaluation across various anticoagulants and efficacy parameters. Recent investigations have yielded quantitative data on its performance in both in vitro settings and early clinical trials, providing insights into its potential clinical utility [5] [2].
Table 2: this compound Reversal Efficacy Across Anticoagulant Classes
| Anticoagulant | Concentration | This compound Dose | Primary Efficacy Endpoint | Result | Study Type |
|---|---|---|---|---|---|
| Edoxaban | 60 mg single dose | 100-300 mg IV | Restoration of coagulation parameters within 10 min | Complete reversal sustained 24h | Phase 1/2 [2] |
| Apixaban | 5 mg single dose | 100-300 mg IV | Restoration of coagulation parameters within 10 min | Complete reversal sustained 24h | Phase 1/2 [2] |
| Rivaroxaban | 10 mg single dose | 100-300 mg IV | Restoration of coagulation parameters within 10 min | Complete reversal sustained 24h | Phase 1/2 [2] |
| Enoxaparin | 1 mg/kg | 100-300 mg IV | Restoration of coagulation parameters within 10 min | Complete reversal sustained 24h | Phase 1/2 [2] |
| All DOACs (in vitro) | 500 ng/mL | 100-10,000 ng/mL | Normalization of PT/aPTT | No significant effect | In vitro [5] |
The discrepancy between in vitro and in vivo results highlights the importance of physiological context in this compound's mechanism of action. While in vitro studies demonstrated minimal impact on coagulation parameters when this compound was added to anticoagulant-spiked plasma, clinical trials in healthy volunteers showed rapid and sustained reversal of multiple anticoagulants [5] [2]. This suggests that this compound's efficacy may depend on physiological conditions not fully replicated in vitro, possibly related to its interaction with cellular components or dynamic physiological processes.
Understanding the pharmacokinetic profile and safety characteristics of this compound is essential for protocol development and risk assessment in both research and potential clinical applications.
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Value/Range | Notes | Source |
|---|---|---|---|
| Time to Cmax | Within minutes | Following IV administration | [2] |
| Half-life | 12-19 minutes | Short duration of action | [2] |
| Metabolism | Serum peptidases | Hydrolysis to inactive metabolites | [2] |
| Elimination | Renal (urine) | Primarily unchanged drug and metabolites | [2] |
| Common Adverse Events | Transient flush/warmth | Mild, self-limiting | [2] |
| Serious Adverse Events | None reported | In Phase 1/2 trials | [2] |
| Thrombotic Risk | Not observed | In limited clinical experience | [2] |
The favorable pharmacokinetic profile of this compound—characterized by rapid onset, short duration, and predictable clearance—supports its potential utility in acute care settings where immediate reversal is needed but extended anticoagulation suppression may be undesirable. The absence of serious adverse events in early clinical trials is encouraging, though larger studies are needed to fully characterize the safety profile, particularly regarding thrombotic risks that have been observed with other reversal agents like andexanet alfa [3].
Recent investigations have revealed important limitations in this compound's application for in vitro laboratory testing. Contrary to initial expectations, this compound does not effectively remove DOAC- or heparin-associated anticoagulant activities in plasma samples when used as an in vitro additive [5]. This phenomenon appears to result from the agent's preferential chelation of anionic substances present in coagulation reagents rather than binding to the anticoagulants themselves, ultimately failing to eliminate the interferences in coagulation assays [5].
This limitation has significant implications for laboratory practice and research methodologies. When coagulation testing is required for patients receiving this compound, or when attempting to assess reversal efficacy in laboratory settings, alternative approaches are necessary. Investigations have demonstrated that activated charcoal-based adsorbents (e.g., DOAC-Stop) effectively remove both DOAC- and this compound-associated interferences in coagulation testing, providing a reliable method for obtaining accurate results in these scenarios [5]. This finding suggests that while this compound functions effectively as a reversal agent in vivo, it cannot be employed as a "universal" anticoagulant chelator for in vitro diagnostic purposes.
Despite promising results in early-phase trials, this compound remains an investigational agent with Phase 3 clinical trials still in preparation [2]. The current evidence base, while encouraging, consists primarily of preclinical data, Phase 1/2 clinical trials in healthy volunteers, and in vitro studies. Large-scale randomized controlled trials comparing this compound to existing reversal agents (idarucizumab, andexanet alfa, and PCCs) in patients experiencing major bleeding are necessary to establish its efficacy and safety profile in clinical practice.
Future research directions should focus on several key areas:
The ongoing development of this compound occurs alongside investigations of other novel reversal strategies, including new factor Xa variants like VMX-C001 that bypass factor Xa inhibition, and extracorporeal hemadsorption techniques [4]. Additionally, new anticoagulants targeting factor XIa with potentially lower bleeding risks than current DOACs are in development, which may ultimately reduce the need for reversal agents altogether [4].
This compound represents a promising approach to anticoagulant reversal that addresses several limitations of current specific reversal agents. Its broad-spectrum activity encompassing both DOACs and heparin-like anticoagulants, rapid onset of action, and favorable preliminary safety profile position it as a potentially valuable addition to the anticoagulation reversal arsenal. The experimental protocols and data summarized in these application notes provide researchers with standardized methodologies for further investigating this compound's mechanisms and applications.
While current evidence supports continued development of this compound, researchers and clinicians should recognize that it remains investigational, with Phase 3 trials needed to establish its efficacy and safety in clinical practice. The limitations in laboratory testing applications highlighted by recent research emphasize the importance of using appropriate methodologies (e.g., activated charcoal-based adsorbents) when assessing coagulation parameters in the presence of this compound. As development continues, this compound may ultimately fulfill its potential as a universal reversal agent that simplifies the management of anticoagulant-associated bleeding across multiple drug classes.
The following table summarizes key efficacy outcomes for ciraparantag in reversing various anticoagulants.
| Anticoagulant Reversed | Effective this compound Dose | Time to Complete Reversal | Duration of Sustained Reversal | Study Design & Population |
|---|---|---|---|---|
| Apixaban [1] | 60 mg IV | Within 1 hour | Sustained through 5 hours | Phase 2, RCT, single-blind, placebo-controlled; healthy elderly adults (50-75 years) |
| Rivaroxaban [1] | 180 mg IV | Within 1 hour | Sustained through 6 hours | Phase 2, RCT, single-blind, placebo-controlled; healthy elderly adults (50-75 years) |
| Edoxaban [2] | 100-300 mg IV | Within 10 minutes | Sustained for 24 hours | Phase 1, RCT, double-blind, placebo-controlled; healthy male adults |
The following section provides the methodologies for key experiments that established the efficacy and safety profile of this compound.
This protocol is adapted from the two randomized, single-blind, placebo-controlled Phase 2 trials published in the European Heart Journal [1].
The WBCT is a critical, non-conventional assay required for this compound studies because standard plasma-based coagulation tests are invalidated by the presence of citrate, oxalate, or heparin, which disrupt the this compound-anticoagulant complex [1] [2].
This protocol was used in the Phase 1 edoxaban study to validate the quality of the clot formed after reversal [2].
The following diagram illustrates the molecular mechanism by which this compound reverses anticoagulation.
This workflow outlines the key steps for conducting a this compound reversal study in healthy volunteers.
Ciraparantag is a small, synthetic, water-soluble molecule designed to be a universal reversal agent for a wide range of anticoagulants, including direct factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), direct thrombin inhibitors (dabigatran), and heparins (unfractionated heparin, low-molecular-weight heparin) [1] [2] [3]. Its mechanism of action involves non-covalent binding via hydrogen bonds and charge-charge interactions, which physically displaces the anticoagulant drug from its target coagulation factor [4] [3]. This action is rapid, with studies showing reversal of anticoagulation within 10 minutes of intravenous administration [2].
The following tables summarize key efficacy and safety findings from pivotal clinical trials.
Table 1: Efficacy of this compound in Phase 2 Trials Reversing Factor Xa Inhibitors This table consolidates data from two randomized, placebo-controlled trials in healthy elderly subjects [4].
| Anticoagulant (Dose) | This compound Dose (mg) | Number of Subjects | Subjects with Sustained Reversal (%) | Primary Efficacy Endpoint |
|---|---|---|---|---|
| Apixaban (10 mg twice daily) | 30 mg | ~6* | 67% | WBCT correction to within 10% of baseline within 1 hr, sustained for 5 hrs |
| 60 mg | ~6* | 100% | ||
| 120 mg | ~6* | 100% | ||
| Placebo | ~6* | 17% | ||
| Rivaroxaban (20 mg once daily) | 30 mg | ~6* | 58% | WBCT correction to within 10% of baseline within 1 hr, sustained for 6 hrs |
| 60 mg | ~6* | 75% | ||
| 120 mg | ~6* | 67% | ||
| 180 mg | ~6* | 100% | ||
| Placebo | ~6* | 13% |
Note: The exact number of subjects per arm was not fully detailed in the abstract; each cohort initially intended to enroll at least 16 subjects randomized 3:1 (active:placebo).
Table 2: Safety and Pharmacokinetic Profile from Phase 1 & 2 Trials This table summarizes consistent findings across early-stage trials [4] [2] [3].
| Parameter | Findings |
|---|---|
| Common Adverse Events | Mild and transient hot flashes or facial flushing; cool sensation at the injection site. |
| Procoagulant Markers | No evidence of procoagulant activity as measured by D-dimer, prothrombin fragments 1.2, and TFPI levels. |
| Pharmacokinetics | Rapid onset of action. Half-life of approximately 12-19 minutes. Maximum concentration reached within minutes. |
| Elimination | Primarily renal excretion of metabolites. |
Here are the detailed methodologies for key experiments cited in the clinical trials.
The WBCT was the primary efficacy endpoint in Phase 2 trials because standard plasma-based coagulation assays are unreliable in the presence of this compound [4] [2].
1. Principle: This is a manual, visual assay that measures the time for a whole blood sample to clot in a glass tube without any activators or anticoagulants, providing a global assessment of hemostasis [4] [2].
2. Reagents and Equipment:
3. Procedure: a. Blood Collection: Draw venous blood via a clean venipuncture without a tourniquet if possible, or discard the first 1-2 mL of blood drawn through an indwelling catheter to avoid tissue factor contamination. b. Sample Aliquoting: Immediately transfer 0.5 mL of whole blood into each of three separate glass tubes. c. Clotting Time Determination: - Start the timer immediately after blood is placed in the first tube. - Tilt each tube sequentially in a water bath at 37°C every 30 seconds. - The endpoint (clotting time) is reached when the blood no longer flows upon tilting the tube. - Record the time for each tube and calculate the mean WBCT from the three tubes.
4. Key Notes:
This protocol was used in a Phase 1 study to validate that this compound not only restores clotting time but also normal clot structure [2].
1. Principle: Clots formed during the WBCT are preserved and imaged using SEM. Automated image analysis then quantifies the mean fibrin diameter to confirm the restoration of normal, compact fibrin architecture from the compromised structure seen under anticoagulation.
2. Reagents and Equipment:
3. Procedure: a. Clot Fixation: Immediately after the WBCT clot forms, carefully add a volume of glutaraldehyde fixative to the tube to fully immerse and preserve the clot. Store fixed samples at 4°C. b. Dehydration: Process the fixed clots through a graded series of ethanol to remove all water. c. Critical Point Drying: Dry the clots using a critical point dryer to prevent structural collapse. d. Mounting and Coating: Mount the dried clots on SEM stubs and coat with a thin layer of gold/palladium using a sputter coater to make them conductive. e. Imaging and Analysis: - Image the clots using SEM at a standard magnification. - Use automated image analysis software to measure the diameter of multiple fibrin strands from multiple images. - Calculate the mean fibrin diameter and compare it to baseline (normal) and anticoagulated controls.
The following diagrams, generated using Graphviz's DOT language, illustrate the core concepts.
This diagram illustrates how this compound binds to anticoagulants, displacing them from their targets and restoring coagulation factor activity.
This flowchart outlines the design of the Phase 2 randomized, placebo-controlled trials that evaluated this compound's efficacy and safety [4].
Apixaban represents a cornerstone in modern anticoagulation therapy as a highly selective direct factor Xa inhibitor that blocks the propagation phase of the coagulation cascade. Approved by the US FDA in 2012 for stroke prevention in nonvalvular atrial fibrillation, its indications later expanded to include treatment and secondary prevention of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE), as well as prophylaxis following orthopedic surgeries [1]. Apixaban exerts its anticoagulant effect by directly binding to the active site of factor Xa without requiring antithrombin III as an intermediate, thereby inhibiting the conversion of prothrombin to thrombin and subsequent fibrin clot formation [1]. The drug demonstrates predictable pharmacokinetics with approximately 50% oral bioavailability, peak plasma concentrations within 3-4 hours, and a half-life of 12 hours, with 27% renal elimination [1].
Despite its favorable therapeutic profile and reduced monitoring requirements compared to vitamin K antagonists, apixaban still carries a significant risk of major bleeding complications, particularly in scenarios such as trauma, urgent surgery, or overdose. Until recently, specific reversal agents for direct factor Xa inhibitors were unavailable, creating a significant clinical management gap in emergency situations. The development of targeted reversal agents has therefore represented a critical advancement in the safe utilization of direct oral anticoagulants (DOACs). Ciraparantag (formerly known as PER977) is an investigational, small synthetic molecule designed as a universal reversal agent with broad activity against multiple anticoagulant classes, including direct factor Xa inhibitors like apixaban and rivaroxaban, as well as heparin derivatives [2] [3]. This document provides comprehensive application notes and detailed experimental protocols for this compound-mediated reversal of apixaban anticoagulation at steady-state concentrations, based on Phase 2 clinical trial data and established mechanistic studies.
The coagulation cascade comprises a complex series of enzymatic reactions that occur through three distinct phases: initiation, propagation, and fibrin formation. Apixaban specifically targets the propagation phase by directly inhibiting factor Xa, which serves as the catalytic agent for converting prothrombin to thrombin—the final essential step preceding fibrin clot formation [1]. Unlike indirect factor Xa inhibitors that require antithrombin III as a cofactor, apixaban directly binds the active site of factor Xa, affecting both free and clot-bound forms of the enzyme. This mechanism effectively suppresses thrombin generation without directly affecting platelet aggregation, providing potent antithrombotic activity while potentially preserving primary hemostasis [1].
This compound functions through a unique molecular mechanism that involves non-covalent binding to anticoagulant molecules via hydrogen bonds and charge-charge interactions. This small synthetic water-soluble molecule (molecular weight: 512.6 Da) selectively targets the anticoagulant itself rather than components of the coagulation cascade [2] [3]. The molecular structure of this compound features strategically positioned hydrogen bond donors and acceptors that create a high-affinity interaction with apixaban molecules, effectively sequestering them from their intended target (factor Xa) and restoring normal coagulation function [3]. This mechanism distinguishes this compound from other reversal agents like andexanet alfa (which functions as a decoy receptor for factor Xa inhibitors) or idarucizumab (which employs antibody-antigen binding specific to dabigatran) [4].
Table 1: Comparison of Apixaban Reversal Mechanisms
| Reversal Agent | Mechanism of Action | Molecular Target | Specificity | Administration |
|---|---|---|---|---|
| This compound | Non-covalent hydrogen bonding and charge-charge interactions | Apixaban molecule | Broad-spectrum (DOACs, heparins) | Intravenous bolus |
| Andexanet Alfa | Recombinant modified factor Xa decoy protein | Factor Xa binding site | Factor Xa inhibitors only | Intravenous bolus + infusion |
| 4-Factor PCC | Exogenous replacement of vitamin K-dependent factors | Bypasses factor Xa inhibition | Non-specific | Intravenous infusion |
The following diagram illustrates the mechanistic relationship between apixaban anticoagulation and this compound-mediated reversal:
Diagram 1: Mechanism of apixaban anticoagulation and this compound-mediated reversal. Apixaban (red) inhibits factor Xa in the coagulation cascade, preventing thrombin formation. This compound (green) binds directly to apixaban molecules through non-covalent hydrogen bonding, neutralizing their anticoagulant effect and restoring normal coagulation function.
Two randomized, placebo-controlled, dose-ranging Phase 2 trials evaluated the efficacy and safety of this compound for reversing steady-state apixaban and rivaroxaban anticoagulation in healthy elderly subjects (aged 50-75 years) [2]. The apixaban study (NCT03288454) administered 10 mg orally twice daily for 3.5 days to achieve steady-state anticoagulation, followed by randomization to this compound (30, 60, or 120 mg) or placebo [2] [5]. The primary efficacy endpoint was complete reversal of whole blood clotting time (WBCT), defined as return to within 10% of baseline values, with secondary endpoints assessing the sustainability of reversal over time [2].
The results demonstrated a dose-dependent reversal effect, with 60 mg and 120 mg of this compound achieving 100% complete reversal of apixaban anticoagulation within 1 hour, compared to 67% with the 30 mg dose and only 17% with placebo [2]. Importantly, the reversal effect was sustained for 5 hours post-administration in all subjects receiving 60 mg or 120 mg this compound, indicating durable binding to apixaban molecules without rebound anticoagulation during the critical intervention period [2] [6]. The 60 mg dose was identified as the minimum fully effective dose for reversing apixaban anticoagulation at steady-state concentrations [2].
Table 2: Efficacy Outcomes of this compound for Apixaban Reversal in Phase 2 Trial
| This compound Dose | Subjects Achieving Complete Reversal Within 1 Hour | Subjects Sustaining Reversal Through 5 Hours | Median Time to Reversal (minutes) | Reversal Duration (hours) |
|---|---|---|---|---|
| 30 mg | 67% (6/9) | 67% (6/9) | 15 | >24 |
| 60 mg | 100% (9/9) | 100% (9/9) | 15 | >24 |
| 120 mg | 100% (9/9) | 100% (9/9) | 15 | >24 |
| Placebo | 17% (1/6) | 17% (1/6) | 45 | <1 |
Across both Phase 2 trials, this compound demonstrated a favorable safety profile with no serious adverse events reported. The most frequently observed adverse effects were mild, transient sensations of warmth or flushing during or shortly after intravenous infusion, which resolved spontaneously without intervention [2] [6]. There were no clinically significant changes in laboratory parameters, vital signs, or electrocardiographic findings attributable to this compound administration. No prothrombotic events or evidence of rebound hypercoagulability was observed during the 24-hour post-administration monitoring period, supporting the agent's safety for clinical use [2].
The Phase 2 clinical trial investigating this compound reversal of apixaban anticoagulation employed a randomized, single-blind, placebo-controlled, dose-ranging design with sequential cohort enrollment [2] [5]. The study population consisted of healthy volunteers aged 50-75 years, with rigorous exclusion criteria applied to minimize confounding factors and safety risks. Key exclusion criteria included: personal or family history of clotting disorders or excessive bleeding; thrombotic or vascular disease; major bleeding episodes within 3-6 months prior to screening; use of anticoagulants or antiplatelet agents within 3 months; significant renal or hepatic impairment; and active drug or alcohol dependence [5].
The study protocol comprised three phases: screening (up to 36 days prior to enrollment), apixaban lead-in period (3.5 days), and intervention assessment (24 hours post-ciraparantag) [5]. Subjects received apixaban 10 mg orally twice daily on Days 1-3 and a single morning dose on Day 4 to achieve steady-state anticoagulation. On Day 4, subjects meeting the criterion for sufficient anticoagulation (WBCT ≥20% above baseline 2.75 hours after the last apixaban dose) were randomized 3:1 to receive this compound or placebo [2]. The study implemented a sequential cohort design with safety review between dose escalations (30 mg, 60 mg, and 120 mg this compound) [5].
The primary efficacy assessment employed manual WBCT measurement as the biomarker for anticoagulation status, necessitated by this compound's incompatibility with standard citrate-based plasma coagulation assays [2]. The detailed protocol follows:
The manual WBCT method demonstrated excellent reproducibility with inter-observer coefficients of variance <5% across all measurements, validating its reliability for assessing this compound efficacy [6]. This methodology directly measures native clotting function without artificial activators that could interfere with this compound-apixaban binding interactions [2].
Apixaban dosing regimen: Subjects received apixaban 10 mg orally twice daily for 3 consecutive days (Days 1-3), followed by a single morning dose on Day 4 [5]. This regimen produces steady-state plasma concentrations with peak levels of approximately 150 ng/mL or higher, corresponding to therapeutic anticoagulation for stroke prevention in atrial fibrillation [2].
This compound administration: Exactly 3 hours after the final apixaban dose on Day 4, subjects received a single intravenous dose of this compound (30, 60, or 120 mg) or matching placebo administered as a 10-minute IV infusion [2] [5]. The infusion site was monitored for adverse reactions, and vital signs were recorded pre-infusion, at 15-minute intervals during infusion, and at regular intervals post-infusion.
The following diagram illustrates the complete experimental workflow:
Diagram 2: Experimental workflow for this compound reversal of apixaban anticoagulation. The study design includes screening and baseline assessment, apixaban lead-in period to achieve steady-state anticoagulation, randomization to this compound or placebo, study drug administration, and serial monitoring of efficacy and safety endpoints.
In addition to the primary WBCT efficacy endpoint, comprehensive pharmacokinetic sampling and pharmacodynamic assessments were conducted throughout the study period [2]. Blood samples for apixaban plasma concentrations were collected at baseline, pre-dose, and at multiple timepoints post-ciraparantag administration. Similarly, this compound plasma levels were measured to characterize the exposure-response relationship. Additional pharmacodynamic assessments included:
These complementary assessments provided a comprehensive characterization of the reversal kinetics and mechanism of action, confirming that this compound directly binds apixaban rather than altering coagulation factor activity [2].
This compound is currently an investigational reversal agent under clinical development that has not yet received regulatory approval for commercial use [4]. Based on the Phase 2 trial results, it demonstrates significant potential as a broad-spectrum anticoagulant reversal agent with particular utility in clinical scenarios requiring rapid normalization of hemostasis. The proposed indications for this compound include:
The 60 mg intravenous dose has been identified as the minimum fully effective dose for reversing steady-state apixaban anticoagulation, with higher doses (120 mg) potentially required for other factor Xa inhibitors like rivaroxaban or for scenarios with exceptionally high anticoagulant concentrations [2] [6]. The favorable safety profile and rapid onset of action (within 15 minutes) position this compound as a promising therapeutic option for managing anticoagulant-related bleeding emergencies [2].
The experimental data and application protocols detailed herein demonstrate that this compound effectively reverses apixaban-induced anticoagulation at steady state through a novel mechanism of direct molecular binding. The 60 mg intravenous dose achieves complete and sustained reversal within 15 minutes of administration, with effects maintained for over 24 hours without evidence of rebound anticoagulation [2] [6]. The manual WBCT methodology provides a reliable and reproducible means of assessing coagulation status in the context of this compound administration, overcoming limitations of conventional plasma-based coagulation assays [2].
Future research directions include Phase 3 clinical trials in patients experiencing major bleeding events while taking apixaban, investigations of this compound's efficacy in reversing other anticoagulant classes, and exploration of potential applications in special populations such as those with renal impairment or elderly patients. The development of this compound represents a significant advancement in the management of DOAC-related bleeding complications, potentially fulfilling an unmet clinical need for a universal reversal agent that can rapidly restore hemostasis across multiple anticoagulant classes [3] [4].
Ciraparantag (formerly known as PER977) is an investigational small synthetic molecule in development as a broad-spectrum reversal agent for direct oral anticoagulants (DOACs) and low molecular weight heparin. As DOACs have become first-line treatments for stroke prevention in atrial fibrillation and venous thromboembolism, the need for specific reversal agents has grown substantially. Unlike agent-specific antidotes such as idarucizumab (for dabigatran) or andexanet alfa (for factor Xa inhibitors), this compound represents a novel class of universal reversal agent that targets multiple anticoagulants through a unique mechanism of action.
The molecular mechanism of this compound involves non-covalent hydrogen bonding and charge-charge interactions with anticoagulant molecules, effectively displacing them from their intended targets and restoring normal coagulation function. This small (512 Da), water-soluble molecule demonstrates binding activity against factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), direct thrombin inhibitors (dabigatran), and low molecular weight heparins (enoxaparin). Preclinical studies have shown that this compound effectively reverses anticoagulation without significant procoagulant effects, addressing a critical unmet need in patients experiencing life-threatening bleeding or requiring emergency surgery.
Two randomized, single-blind, placebo-controlled Phase 2 clinical trials were conducted to evaluate the efficacy and safety of this compound in healthy elderly subjects. The studies targeted individuals aged 50-75 years, representing a more clinically relevant population for anticoagulation therapy. In Study 1, subjects received apixaban 10 mg orally twice daily for 3.5 days to achieve steady-state anticoagulation, while in Study 2, subjects received rivaroxaban 20 mg orally once daily for 3 days. Subjects who met predefined anticoagulation thresholds (WBCT ≥20% above baseline for apixaban and ≥25% above baseline for rivaroxaban) were randomized 3:1 to receive single intravenous doses of this compound or placebo over 10 minutes.
Table 1: Phase 2 Clinical Trial Designs for this compound
| Parameter | Study 1 (Apixaban) | Study 2 (Rivaroxaban) |
|---|---|---|
| Anticoagulant Regimen | 10 mg twice daily for 3.5 days | 20 mg once daily for 3 days |
| Steady-State Criteria | WBCT ≥20% above baseline 2.75h after last dose | WBCT ≥25% above baseline 3.75h after last dose |
| This compound Dosing | 30, 60, or 120 mg | 30, 60, 120, or 180 mg |
| Timing of Administration | 3h after last apixaban dose | 4h after last rivaroxaban dose |
| Primary Endpoint | WBCT reversal within 1h sustained through 5h | WBCT reversal within 1h sustained through 6h |
| WBCT Measurement Timepoints | 0.25, 0.5, 0.75, 1, 3, 5, 24h | 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 24h |
The primary efficacy endpoint was complete reversal of whole blood clotting time (WBCT), defined as return to within 10% of baseline values within one hour after this compound administration, with sustained effect through 5 hours for apixaban and 6 hours for rivaroxaban. The trials demonstrated dose-dependent reversal of anticoagulation for both apixaban and rivaroxaban.
Table 2: this compound Efficacy Results in Phase 2 Trials
| This compound Dose | Apixaban Reversal (Study 1) | Rivaroxaban Reversal (Study 2) |
|---|---|---|
| Placebo | 17% of subjects | 13% of subjects |
| 30 mg | 67% of subjects | 58% of subjects |
| 60 mg | 100% of subjects | 75% of subjects |
| 120 mg | 100% of subjects | 67% of subjects |
| 180 mg | Not studied | 100% of subjects |
The results indicated that sustained reversal was achieved with 60 mg this compound for apixaban and 180 mg this compound for rivaroxaban. The reversal effect was rapid, occurring within the first hour after administration, and persisted throughout the defined efficacy window. These findings support this compound as a promising universal reversal agent with efficacy across multiple anticoagulant classes.
The manual whole blood clotting time served as the primary pharmacodynamic assessment in these trials due to technical limitations with conventional coagulation assays. Standard plasma-based tests (prothrombin time, activated partial thromboplastin time, anti-Xa assays) utilize anionic substances such as sodium citrate, oxalate, or heparin as anticoagulants, or kaolin and celite as activators. These components interfere with this compound measurement because the cationic this compound molecule binds to anionic test reagents, disrupting the this compound-anticoagulant complex and freeing the anticoagulant in plasma, thereby rendering plasma-based assays non-representative of in vivo conditions.
WBCT Protocol:
A planned Phase 2b study incorporated an automated point-of-care coagulometer developed by Perosphere Technologies to potentially improve sensitivity and precision compared to manual WBCT. This device was designed specifically to avoid the reagent interactions that complicate standard coagulation testing with this compound.
Inclusion Criteria:
Exclusion Criteria:
Safety Monitoring:
Figure 1: Phase 2 Clinical Trial Workflow for this compound Studies
Across the Phase 2 clinical trials, this compound demonstrated a favorable safety profile with no serious adverse events reported. The most common adverse events were mild, transient sensations of warmth or flushing, which were dose-related and self-limited without intervention. These events typically occurred during or shortly after the intravenous infusion and resolved spontaneously within minutes to hours.
The incidence and severity of adverse events did not appear to increase substantially with higher doses, supporting the tolerability across the proposed dosing range. Notably, there were no reported thrombotic events in the immediate 24-hour post-dosing period, addressing a key safety concern for any procoagulant reversal agent. Laboratory parameters, including hematologic and chemical indices, remained stable throughout the monitoring period with no clinically significant alterations attributable to this compound.
While the Phase 2 results for this compound are promising, showing dose-dependent reversal of both apixaban and rivaroxaban anticoagulation, the development program has faced challenges. According to clinical trial registries, one Phase 2 study (NCT04593784) evaluating this compound for reversal of edoxaban, apixaban, or rivaroxaban was listed as "terminated" as of April 2025, though the specific reasons for discontinuation were not provided in the available sources.
The unique challenge in this compound development has been the requirement for specialized coagulation monitoring. Since this compound interacts with standard laboratory reagents, the conventional coagulation assays used in clinical practice cannot accurately measure its reversal effect. This necessitates the use of WBCT, which is not widely available or standardized across clinical centers. The development of a dedicated point-of-care coagulometer represents one approach to addressing this limitation.
When compared to other available reversal agents, this compound's potential advantage lies in its broad-spectrum activity across multiple anticoagulant classes. Where idarucizumab targets only dabigatran and andexanet alfa targets primarily factor Xa inhibitors, this compound potentially addresses both classes plus low molecular weight heparins with a single agent. This universal activity could simplify formulary management and emergency department protocols where the specific anticoagulant may not be immediately known in a bleeding patient.
This compound represents a novel approach to anticoagulation reversal through its unique mechanism of directly binding anticoagulant molecules via hydrogen bonds and charge-charge interactions. The Phase 2 clinical trial data demonstrate promising efficacy in reversing the anticoagulant effects of apixaban and rivaroxaban in a dose-dependent manner, with complete reversal achieved at 60 mg for apixaban and 180 mg for rivaroxaban. The favorable safety profile, characterized primarily by mild, transient flushing symptoms, supports further investigation of this agent.
Future development should focus on addressing methodological challenges in coagulation monitoring, establishing optimal dosing across diverse patient populations, and demonstrating clinical efficacy in actively bleeding patients. The universal reversal potential of this compound positions it to potentially streamline the management of anticoagulant-related bleeding emergencies, though its development status remains uncertain based on available information. Further investigation is needed to establish this compound's place in the reversal armamentarium should development resume.
The table below summarizes key findings from a Phase 1 study investigating ciraparantag for reversing the anticoagulant edoxaban.
| Aspect | Details |
|---|---|
| Study Type | Phase 1, randomised, double-blind, placebo-controlled trial in healthy subjects [1]. |
| Edoxaban Dose | A single 60 mg oral dose [1]. |
| Effective this compound Doses | 100 to 300 mg administered as a single slow intravenous (IV) injection [1]. |
| Onset of Action | Full reversal of anticoagulation was achieved within 10 minutes of administration [1]. |
| Duration of Effect | Reversal was sustained for 24 hours [1]. |
| Key Pharmacodynamic Effect | Restoration of normal whole blood clotting time (WBCT) and normal fibrin diameter within clots [1]. |
| Safety Profile | Safe and well tolerated; most common adverse events were periorbital/facial flushing and a cool sensation following IV injection. No evidence of procoagulant activity was found [1]. |
This compound is a small, synthetic, water-soluble molecule that acts as a potential universal reversal agent [2]. Its mechanism involves:
A significant challenge in studying this compound is its interference with standard coagulation assays. The Phase 1 trial found that:
Based on the published Phase 1 study, here is a detailed methodology for assessing this compound's reversal efficacy [1]:
While definitive dosing guidelines for this compound await later-phase clinical trials and regulatory approval, current evidence indicates that intravenous doses between 100 mg and 300 mg are effective in reversing specific anticoagulants like edoxaban, with a rapid onset and sustained duration. A key consideration for ongoing research is the use of appropriate coagulation assays like WBCT to accurately measure its effect, as it interferes with most standard laboratory tests.
Ciraparantag is an investigational, small synthetic molecule in development as a potential universal reversal agent for direct oral anticoagulants (DOACs) like apixaban and rivaroxaban, as well as for heparin and low-molecular-weight heparins (LMWH) [1] [2]. It functions by directly binding to these anticoagulants via non-covalent hydrogen bonds and charge-charge interactions, effectively displacing them from their coagulation targets (Factors Xa and IIa) and restoring normal hemostasis [1] [2]. This document provides detailed protocols for monitoring its reversal efficacy in laboratory settings, a critical component of ongoing clinical development.
A primary challenge in laboratory monitoring is that this compound's mechanism interferes with standard plasma-based coagulation assays. The anions (e.g., citrate) in plasma collection tubes or activators (e.g., kaolin, celite) in test reagents can displace this compound from the anticoagulant, freeing the DOAC and making the plasma sample non-representative of the in vivo reversal status [1] [3]. Consequently, the manual Whole Blood Clotting Time (WBCT) has been established as the primary validated method for assessing this compound's activity in clinical trials [1].
The following table summarizes key efficacy data from phase 2 clinical trials, which form the basis for the associated monitoring protocols.
Table 1: Efficacy of this compound in Reversing Factor Xa Inhibitors at Steady State (Phase 2 Trial Data) [1]
| Anticoagulant Reversed | This compound Dose | Definition of "Responder" | Percentage of Responders (vs. Placebo) |
|---|---|---|---|
| Apixaban (10 mg twice daily) | 30 mg | WBCT ≤10% above baseline within 1 h, sustained for 5 h | 67% |
| 60 mg | WBCT ≤10% above baseline within 1 h, sustained for 5 h | 100% | |
| 120 mg | WBCT ≤10% above baseline within 1 h, sustained for 5 h | 100% | |
| Placebo | WBCT ≤10% above baseline within 1 h, sustained for 5 h | 17% | |
| Rivaroxaban (20 mg once daily) | 30 mg | WBCT ≤10% above baseline within 1 h, sustained for 6 h | 58% |
| 60 mg | WBCT ≤10% above baseline within 1 h, sustained for 6 h | 75% | |
| 120 mg | WBCT ≤10% above baseline within 1 h, sustained for 6 h | 67% | |
| 180 mg | WBCT ≤10% above baseline within 1 h, sustained for 6 h | 100% | |
| Placebo | WBCT ≤10% above baseline within 1 h, sustained for 6 h | 13% |
This is the gold-standard method for pharmacodynamic assessment of this compound's efficacy in clinical trials [1].
The workflow for this key assay is outlined below.
For concurrent laboratory testing (e.g., factor assays, thrombophilia panels), this compound and DOACs must be removed from plasma. Activated charcoal-based adsorbents are effective, while this compound itself is not suitable as an in vitro chelator [3].
The process for removing interferents is as follows.
This compound (formerly known as aripazine or PER977) represents a significant advancement in anticoagulation reversal therapy. This small synthetic, water-soluble molecule (molecular weight: 512.7 g/mol) functions as a broad-spectrum reversal agent capable of neutralizing various anticoagulant classes through non-covalent hydrogen bonding and charge-charge interactions [1] [2]. Unlike specific reversal agents that target individual anticoagulants, this compound's unique mechanism allows it to reverse unfractionated heparin, low molecular weight heparin, fondaparinux, and direct oral anticoagulants (DOACs) including both factor Xa inhibitors (rivaroxaban, apixaban, edoxaban) and direct thrombin inhibitors (dabigatran) [1]. This universal antidote potential addresses a critical clinical need for managing bleeding emergencies in anticoagulated patients across diverse healthcare settings.
The drug's development comes at a crucial time when DOAC usage has increased substantially due to their favorable pharmacokinetic profiles compared to warfarin. However, until recently, the lack of broad-spectrum reversal agents posed significant challenges in emergency situations. This compound's ability to rapidly reverse multiple anticoagulant classes positions it as a potentially transformative therapeutic for hospital emergency departments, surgical suites, and other acute care settings where prompt anticoagulation reversal can significantly impact patient outcomes [1].
Table 1: Fundamental Characteristics of this compound
| Property | Specification |
|---|---|
| Chemical Name | N,N′-bis(2,3,6-tri-O-acetyl-β-D-galactopyranosyl)-L-arginine [3] |
| CAS Number | 1438492-26-2 [3] |
| Molecular Formula | C₂₂H₄₈N₁₂O₂ [3] |
| Molecular Weight | 512.708 g/mol [3] |
| Mechanism of Action | Non-covalent hydrogen bonding and charge-charge interactions [1] |
| Physical Form | White to off-white solid [3] |
| Storage Conditions | -80°C for long-term storage; -20°C for short-term [3] |
This compound exhibits a novel reversal mechanism that distinguishes it from other specific reversal agents in clinical use. As a cationic molecule, it binds directly to negatively charged anticoagulant molecules including heparins and DOACs, forming stable complexes that prevent these anticoagulants from interacting with their endogenous targets [1] [4]. This charge-based interaction is non-covalent and reversible, allowing for natural clearance of the anticoagulant-ciraparantag complexes without generating procoagulant effects [1].
Critical to its safety profile, this compound demonstrates minimal interaction with human coagulation factors, serum albumin, and other plasma proteins at therapeutic concentrations [1] [5]. This selective binding profile differentiates it from non-specific agents like prothrombin complex concentrates, which carry thrombotic risks due to their effects on multiple coagulation factors. Preclinical data confifirm that this compound does not directly activate or inhibit any specific coagulation factors, contributing to its favorable safety profile with no observed procoagulant activity in animal models or human trials [1] [5].
This compound Mechanism of Action Pathway
This compound exhibits favorable pharmacokinetics supportive of its role as an emergency reversal agent. After intravenous administration, the drug reaches maximum plasma concentration within minutes, facilitating rapid onset of action critical for bleeding emergencies [4] [5]. The compound demonstrates a short half-life of approximately 12-19 minutes, which aligns with the immediate reversal needs without creating extended interference with subsequent anticoagulation therapy [4] [5].
The metabolism and elimination pathways of this compound contribute to its safety profile. The drug is primarily hydrolyzed by serum peptidases into two primary metabolites, neither of which demonstrates substantial pharmacological activity [5]. Both this compound and its metabolites are predominantly excreted renally, with nearly complete recovery in urine [5]. This clearance profile suggests potential need for dose adjustment in patients with severe renal impairment, though specific studies in this population are ongoing.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Time to Cmax | Minutes after IV administration [4] | Rapid onset |
| Half-life | 12-19 minutes [4] [5] | Short duration |
| Primary Metabolism | Serum peptidases [5] | Hydrolysis to inactive metabolites |
| Route of Elimination | Renal [5] | Mostly unchanged drug and metabolites |
| Protein Binding | Minimal [1] | Does not bind serum albumin |
From a pharmacodynamic perspective, this compound demonstrates dose-dependent reversal of anticoagulant effects across multiple agent classes. In human volunteer studies, doses of 100-300 mg intravenously achieved complete reversal of edoxaban-induced anticoagulation within 10 minutes as measured by whole blood clotting time (WBCT) [1]. This reversal effect remained stable for 24 hours after administration, indicating sustained activity without evidence of rebound anticoagulation [1]. The drug's pharmacodynamic profile supports single-bolus dosing without need for continuous infusion in most clinical scenarios.
Effective reversal of anticoagulants with this compound requires specialized coagulation monitoring because conventional tests like prothrombin time (PT), activated partial thromboplastin time (aPTT), and anti-factor Xa assays show limited utility for assessing this compound's effects [1]. These standard tests were designed to monitor traditional anticoagulants and may not accurately reflect the reversal status of DOACs following this compound administration. This limitation necessitated the development of novel monitoring approaches specifically validated for this reversal agent.
Whole blood clotting time has emerged as the primary efficacy endpoint in this compound clinical trials [1]. This functional assay measures the time for whole blood to form a clot under standardized conditions, providing a global assessment of coagulation status that incorporates both cellular and plasma components of hemostasis. WBCT demonstrates sensitivity to the anticoagulant effects of DOACs and their reversal by this compound, making it ideal for guiding reversal therapy [1].
In phase I/II clinical trials, this compound reversed anticoagulant effects of enoxaparin as assessed by WBCT within 20 minutes of a 100-mg IV dose and within 5 minutes of a 200-mg IV dose [1]. Similarly, in edoxaban-anticoagulated volunteers, this compound reduced WBCT to within 10% of baseline levels within 10 minutes, with effects maintained for 24 hours [1]. These findings established WBCT as a reliable biomarker for this compound's reversal efficacy across different anticoagulant classes.
To address the need for practical monitoring solutions, a novel point-of-care microfluidic device has been developed specifically for measuring WBCT in settings where this compound is administered [1]. This dedicated coagulometer is designed to be rapid, user-friendly, and suitable for near-patient testing in emergency departments, operating rooms, and intensive care units where timely assessment of reversal efficacy directly impacts clinical decision-making.
Point-of-Care Coagulometer Workflow
While the search results do not provide comprehensive technical specifications for commercial coagulometer systems compatible with this compound monitoring, the cobas 8800 system represents the class of automated platforms that could potentially be adapted for such specialized testing [6]. These systems offer rapid turnaround times and extended walk-away automation (up to 4 hours), which could benefit laboratory-based WBCT testing in hospital settings [6]. Future iterations may incorporate this compound-specific assay cassettes similar to existing coagulation monitoring platforms.
Purpose: To determine the reversal efficacy of this compound using WBCT measurement in human whole blood samples.
Materials and Reagents:
Procedure:
Acceptance Criteria: Successful reversal is defined as return of WBCT to within 10% of baseline values [1]
Purpose: To evaluate this compound's efficacy in reducing anticoagulant-induced bleeding in animal models.
Materials:
Procedure:
Statistical Analysis: Compare blood loss between treatment and control groups using appropriate statistical methods (t-test, ANOVA)
Table 3: Efficacy Outcomes of this compound in Preclinical Models
| Anticoagulant Reversed | Animal Model | Bleeding Reduction | Clotting Parameter Normalization |
|---|---|---|---|
| Rivaroxaban | Rat tail transection | >90% [1] | PT restored to baseline [1] |
| Apixaban | Rat tail transection | >90% [1] | PT restored to baseline [1] |
| Dabigatran | Rat tail transection | >90% [1] | aPTT restored to baseline [1] |
| Edoxaban | Rat liver laceration | Complete reversal [1] | WBCT normalization [1] |
| Enoxaparin | Rabbit model | 76% reduction [1] | WBCT normalization [1] |
The efficacy and safety of this compound have been evaluated in multiple preclinical models and early-phase human trials. In animal studies, this compound demonstrated consistent reversal of anticoagulant effects across different agent classes and bleeding models. A particularly compelling finding comes from rat studies where this compound decreased bleeding by over 90% in animals treated with rivaroxaban, apixaban, and dabigatran, reducing blood loss to within the normal range for unanticoagulated rats [1]. This magnitude of reversal was consistent across different bleeding models, including both superficial (tail transection) and deep organ (liver laceration) injuries.
Human phase I trials have supported these preclinical findings. In a study of healthy volunteers, this compound (single IV doses of 100-300 mg) effectively reversed the anticoagulant effects of edoxaban (single 60-mg dose) as measured by WBCT [1]. Reductions in WBCT to within 10% above baseline levels were achieved within 10 minutes, and this effect remained stable for 24 hours [1]. Similarly, this compound reversed enoxaparin-induced anticoagulation within 20 minutes of a 100-mg IV dose and within 5 minutes of a 200-mg IV dose [1]. These findings demonstrate this compound's rapid onset and prolonged duration of effect in human subjects.
The safety profile of this compound appears favorable based on available data. Clinical trials reported no serious adverse events, rebound anticoagulation, or laboratory evidence of procoagulant activity (as measured by D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor) [1]. Adverse events were generally mild and transient, including perioral and facial flushing, dysgeusia (altered taste sensation), and occasional headache [1]. The absence of thrombotic complications is particularly noteworthy given the theoretical concerns about prothrombotic risk with nonspecific reversal agents.
This compound represents a promising advancement in anticoagulation reversal, offering a potential universal solution for managing bleeding complications across multiple anticoagulant classes. Its unique mechanism of action, rapid onset, and favorable safety profile position it to address a significant unmet clinical need. The development of dedicated point-of-care coagulation monitoring using WBCT and specialized coagulometers provides an appropriate tool for assessing its efficacy in clinical settings.
Ongoing phase III clinical trials will be crucial for further characterizing this compound's risk-benefit profile and establishing its place in therapy. Future research directions should include studies in special populations (renal/hepatic impairment), evaluation of repeat dosing protocols, and investigation of potential use in surgical settings for perioperative management of anticoagulated patients. As the clinical experience with this compound expands, this agent may substantially improve the management of anticoagulant-related bleeding across diverse healthcare settings.
Enoxaparin, a low molecular weight heparin (LMWH), represents a cornerstone in anticoagulation therapy for the prevention and treatment of thromboembolic disorders. With a molecular weight ranging from 4000 to 5000 Daltons, enoxaparin exerts its anticoagulant effect primarily through binding to antithrombin III, forming a complex that irreversibly inactivates factor Xa with lesser activity against factor IIa (thrombin). The anti-factor Xa to IIa activity ratio for enoxaparin varies from 2:1 to 4:1, distinguishing it from unfractionated heparin [1]. Enoxaparin is approved for multiple indications including deep vein thrombosis prophylaxis in abdominal and orthopedic surgery, treatment of acute DVT with or without pulmonary embolism, and management of acute coronary syndromes [2] [1].
Despite its clinical efficacy, enoxaparin treatment carries a significant risk of bleeding complications, with hemorrhage representing the most common adverse effect [1]. Until recently, options for reversing enoxaparin's anticoagulant effect were limited. Protamine sulfate, the traditional heparin antidote, only partially reverses enoxaparin's anti-factor Xa activity (approximately 60%) and carries risks of severe hypotensive and anaphylactoid reactions [2]. This therapeutic gap prompted the development of ciraparantag (formerly PER977), a novel small molecule reversal agent designed to address the unmet need for a universal anticoagulant antidote [3] [4]. This compound is currently under investigation in clinical trials as a potential reversal agent for direct oral anticoagulants (DOACs) and heparin-like anticoagulants, including enoxaparin [4] [5].
This compound is a small cationic molecule composed of two arginine residues coupled by a piperazine ring structure [6]. Its mechanism of action involves non-covalent binding through charge-charge interactions and hydrogen bonding with negatively charged anticoagulant molecules [3] [5]. This molecular interaction is not specific to a single anticoagulant but rather exhibits broad-spectrum binding capabilities against multiple classes of anticoagulants, including:
The binding mechanism effectively neutralizes anticoagulant activity by disrupting the interaction between the anticoagulant molecules and their target coagulation factors [3]. Dynamic light scattering methodologies have demonstrated this compound's specific binding to heparins and DOACs without significant binding to various proteins including coagulation factors and commonly used drugs [3]. This selective binding profile underlies its efficacy as a reversal agent while potentially minimizing off-target effects.
This compound exhibits favorable pharmacokinetic properties for a reversal agent scenario where rapid onset of action is critical:
Table 1: Comparative Pharmacokinetic Profiles of Enoxaparin and this compound
| Parameter | Enoxaparin | This compound |
|---|---|---|
| Route of Administration | Subcutaneous, Intravenous | Intravenous |
| Time to Maximum Concentration | 3-5 hours (SC) | Within minutes |
| Half-Life | 3-7 hours (dose-dependent) | 12-19 minutes |
| Primary Elimination Pathway | Renal | Renal (hydrolysis by serum peptidases) |
| Volume of Distribution | 4-5 L | Not fully characterized |
| Bioavailability | ~100% (SC) | 100% (IV) |
This compound reaches maximum plasma concentration within minutes after intravenous administration, which is essential for managing acute bleeding emergencies [3]. Its relatively short half-life (12-19 minutes) is appropriate for reversal scenarios, while its metabolites (formed through hydrolysis by serum peptidases) lack substantial pharmacological activity [3]. Both this compound and its metabolites are recovered almost entirely in the urine, necessitating caution in patients with renal impairment [3].
Purpose: To evaluate this compound's reversal efficacy against enoxaparin in human plasma under controlled conditions.
Materials:
Procedure:
Purpose: To measure the restoration of normal coagulation parameters following this compound administration.
Materials:
Procedure:
Purpose: To evaluate this compound efficacy in reducing blood loss in enoxaparin-anticoagulated subjects.
Models:
Procedure:
Purpose: To evaluate this compound safety and efficacy in human subjects.
Phase 1/2 Design:
Table 2: Summary of this compound Efficacy Data Across Experimental Models
| Experimental Model | Anticoagulant | This compound Dose | Efficacy Outcome | Reference |
|---|---|---|---|---|
| Rat tail transection | Enoxaparin | Single IV dose | >50% reduction in blood loss | [3] |
| Rabbit liver laceration | Multiple anticoagulants | Single IV dose | >80% reduction in blood loss | [3] |
| Human in vitro | Enoxaparin | 100-300 μg/mL | Neutralization of anti-FXa activity | [6] |
| Phase 1/2 clinical trial | Enoxaparin (1.5 mg/kg SC) | 100-300 mg IV | WBCT restored to within 20% of baseline within 1 hour | [5] |
The efficacy of this compound appears to be dose-dependent, with higher doses (200-300 mg) demonstrating more complete and sustained reversal of enoxaparin-induced anticoagulation [5]. In human phase 1/2 trials, a single intravenous dose of 100-300 mg this compound administered approximately 4 hours after enoxaparin (1.5 mg/kg SC) reduced clotting time to within 20% over baseline within 1 hour, with this effect maintained for 24 hours [5].
Preclinical safety studies in animal models have not demonstrated significant procoagulant activity following this compound administration, as assessed by D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor levels [5].
In early phase clinical trials, this compound was generally well-tolerated with no serious adverse events reported. However, comprehensive safety data from large-scale clinical trials is still pending. This distinguishes this compound from other reversal agents like andexanet alfa, which produces a transient hypercoagulable state characterized by increased D-dimer and prothrombin fragment levels [5].
Recent investigations have revealed that this compound may interfere with coagulation testing in vitro due to preferential chelation of anionic substances in coagulation reagents [6]. This interference complicates the assessment of its reversal efficacy in laboratory settings. Importantly, this compound does not remove pre-existing anticoagulant activities in vitro but rather binds to the anticoagulants to form complexes that may still interfere with coagulation assays [6].
Mitigation strategy: Activated charcoal-based adsorbents (DOAC-Stop) efficiently remove both DOAC- and this compound-associated interferences in coagulation testing [6].
This compound is envisioned for use in several clinical scenarios involving enoxaparin reversal:
The recommended dosing strategy based on current evidence is weight-based, with 100-300 mg IV providing effective reversal across patient populations [5]. Administration should be via intravenous route to ensure rapid onset of action, with peak effects occurring within minutes [3].
For researchers studying this compound, several methodological considerations are essential:
Sample processing: this compound binds to calcium chelators like sodium citrate, interfering with routine coagulation tests [5]. Alternative anticoagulants or point-of-care whole blood assays may be preferable.
Interference mitigation: Activated charcoal-based products (DOAC-Stop) can be employed to remove this compound interference in laboratory assays [6].
Activity monitoring: Whole blood clotting time appears to be the most reliable method for assessing this compound efficacy, as traditional anti-factor Xa assays may provide inaccurate measurements in the presence of this compound [5].
The following diagram illustrates the molecular mechanism of this compound-mediated reversal of enoxaparin anticoagulation:
The following diagram outlines the experimental workflow for assessing this compound reversal efficacy in vitro:
This compound represents a promising universal reversal agent for enoxaparin and other anticoagulants, with demonstrated efficacy in preclinical models and early-phase clinical trials. Its unique mechanism of action involving non-covalent binding through charge-charge interactions allows for broad-spectrum anticoagulant reversal without evidence of procoagulant activity.
Ongoing research should focus on:
The development of this compound marks a significant advancement in anticoagulation safety, potentially offering clinicians a versatile tool for managing bleeding complications across multiple anticoagulant classes.
Ciraparantag (formerly known as PER977 or aripazine) represents a significant advancement in anticoagulation reversal therapy as a potential universal reversal agent with broad-spectrum activity. This small synthetic molecule (512 Da) is designed to reverse the anticoagulant effects of multiple drug classes through non-covalent hydrogen bonding and charge-charge interactions [1]. Unlike specific reversal agents that target individual anticoagulants, this compound demonstrates binding capability with unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) including both factor Xa inhibitors (rivaroxaban, apixaban, edoxaban) and the thrombin inhibitor dabigatran [2] [1]. This unique mechanism positions this compound as a promising therapeutic option for managing anticoagulant-associated bleeding emergencies in clinical settings.
The rat tail transection model serves as a well-established preclinical methodology for evaluating hemostatic efficacy of reversal agents. This model provides quantitative assessment of blood loss volume under controlled conditions, directly measuring an agent's ability to restore normal hemostasis in anticoagulated animals. The model's reliability and reproducibility have made it a standard tool in the development of reversal agents, allowing researchers to simulate clinical bleeding scenarios and evaluate therapeutic interventions [2] [1] [3]. This application note details the experimental protocols and data analysis methods for assessing this compound efficacy using this validated model.
This compound functions as a small cationic molecule that binds directly to anticoagulant molecules through electrostatic interactions and hydrogen bonding. The compound's mechanism involves forming non-covalent complexes with negatively charged anticoagulants, thereby preventing these agents from interacting with their endogenous targets such as antithrombin or activated clotting factors [2] [1]. This binding effectively neutralizes anticoagulant activity and restores normal coagulation function without directly interacting with human coagulation factors or serum proteins [1].
Unlike specific antidotes that employ competitive binding to specific anticoagulants, this compound's broad-spectrum activity stems from its ability to interact with multiple anticoagulant classes through molecular charge interactions. Structural analysis reveals that this compound does not bind to human plasma coagulation factors or albumin, contributing to its favorable safety profile with no inherent procoagulant activity [1]. This mechanism has been validated through dynamic light-scattering methodology, which demonstrated this compound's binding to heparins and DOACs while confirming absence of binding to various proteins including coagulation factors and commonly used medications [2] [4].
Figure 1: Mechanism of this compound-mediated anticoagulant reversal. This compound binds to various anticoagulant molecules through charge-charge interactions and non-covalent hydrogen bonding, forming neutralized complexes that are unable to inhibit coagulation factors, thereby restoring normal coagulation function.
The rat tail transection model was selected for evaluating this compound efficacy based on its well-established sensitivity to anticoagulant effects and reversal agent activity. This model provides direct quantitative measurement of blood loss, allowing researchers to objectively assess the hemostatic capability of potential reversal agents [3]. The model's clinical relevance stems from its ability to simulate spontaneous bleeding scenarios commonly encountered in anticoagulated patients, particularly those involving minor trauma or surgical procedures [1] [3].
Key experimental parameters include animal selection criteria (typically healthy adult Sprague-Dawley or Wistar rats), standardized anticoagulant dosing to achieve therapeutic anticoagulation, precise tail transection methodology (3-5 mm from tip), and controlled blood collection for accurate volume measurement. The model also incorporates temporal considerations regarding the timing of reversal agent administration relative to both anticoagulant peak effect and bleeding initiation, allowing researchers to evaluate both prophylactic and therapeutic reversal scenarios [2] [1].
All animal studies should be conducted in accordance with institutional animal care guidelines and approved by appropriate ethics committees. Protocols must adhere to the 3R principles (Replacement, Reduction, Refinement) to minimize animal use and suffering. Specific ethical considerations include appropriate anesthesia protocols throughout procedures, humane endpoints with predefined criteria for early termination, and post-procedural care including analgesia and monitoring [5] [3]. Studies referenced in this application note were performed under approved protocols with appropriate oversight [5].
Animal acclimatization should be conducted for a minimum of 3-5 days prior to experimentation with free access to food and water. Baseline coagulation parameters should be established for all animals, including whole blood clotting time (WBCT) when possible. Randomization of animals to treatment groups should be performed to ensure comparable weight distribution and baseline characteristics across groups. Anticoagulant dosing should be administered via appropriate routes (subcutaneous for heparins, oral gavage for DOACs) at timepoints calculated to achieve peak anticoagulant effect at the time of tail transection [5] [1] [3].
This compound should be administered as a single intravenous bolus at doses ranging from 1-30 mg/kg, with optimal efficacy typically observed at 5-15 mg/kg based on published studies [1]. The timing of administration relative to anticoagulant exposure and bleeding initiation varies based on experimental objectives:
Control groups should include anticoagulant-only controls (receiving saline instead of this compound) and normal controls (receiving neither anticoagulant nor reversal agent) to establish baseline bleeding values [2] [1].
Figure 2: Experimental workflow for evaluating this compound efficacy in the rat tail transection bleeding model. The standardized protocol includes animal preparation, anticoagulant administration, this compound treatment, bleeding initiation, and quantitative assessment of blood loss and coagulation parameters.
Whole blood clotting time (WBCT) serves as the primary coagulation assessment method when evaluating this compound due to limitations with conventional plasma-based assays. The WBCT methodology includes:
For additional mechanistic insight, clot fibrin integrity can be assessed using scanning electron microscopy. Clots formed during WBCT measurement are fixed in glutaraldehyde, processed through critical point drying, and imaged using SEM. Fibrin diameter is quantified through automated image analysis to validate restoration of normal fibrin structure following this compound administration [5].
Blood loss volume serves as the primary efficacy endpoint, with results expressed as mean ± standard deviation. Statistical analysis should include one-way ANOVA with post-hoc testing for multiple group comparisons, with statistical significance established at p<0.05. Secondary endpoints include WBCT, survival rates, and coagulation biomarker assessment (D-dimer, prothrombin fragments 1.2, tissue factor pathway inhibitor) to evaluate potential procoagulant effects [5] [1].
In the rat tail transection model, this compound demonstrated dose-dependent reversal of anticoagulant-induced bleeding across multiple anticoagulant classes. Quantitative analysis revealed that this compound administration reduced blood loss by over 90% in rats treated with therapeutic doses of rivaroxaban, apixaban, and dabigatran, restoring blood loss volumes to within normal range for unanticoagulated rats [1]. The hemostatic effect occurred rapidly, with significant reduction in bleeding observed within 10-30 minutes of administration, and sustained for at least 24 hours following a single intravenous dose [5].
Table 1: Efficacy of this compound in reversing anticoagulant-induced bleeding in rat tail transection model
| Anticoagulant | Anticoagulant Dose | This compound Dose | Reduction in Blood Loss | Time to Effect |
|---|---|---|---|---|
| Rivaroxaban | 1.5-3 mg/kg | 5-15 mg/kg | >90% | <30 minutes |
| Apixaban | 3-5 mg/kg | 5-15 mg/kg | >90% | <30 minutes |
| Dabigatran | 10-30 mg/kg | 5-15 mg/kg | >90% | <30 minutes |
| Edoxaban | 5-10 mg/kg | 5-15 mg/kg | >90% | <30 minutes |
| Enoxaparin | 1.5-3 mg/kg | 5-15 mg/kg | >90% | <30 minutes |
This compound administration effectively restored whole blood clotting time (WBCT) to baseline levels in anticoagulated rats. In studies evaluating edoxaban reversal, a single intravenous dose of this compound (100-300 mg in human equivalent dosing) demonstrated complete reversal of anticoagulation within 10 minutes, with effects sustained for 24 hours [5]. Similar results were observed with enoxaparin, where ciraparantab (100-200 mg IV) reversed WBCT to within 20% of baseline within 2-5 minutes [1]. Importantly, restoration of normal fibrin diameter within clots was confirmed by scanning electron microscopy and automated image analysis at 30 minutes after this compound administration, validating functional restoration of coagulation architecture [5].
Table 2: Effect of this compound on coagulation parameters in anticoagulated subjects
| Coagulation Parameter | Methodology | Anticoagulant | Effect of this compound |
|---|---|---|---|
| Whole Blood Clotting Time | Tilt-tube visual inspection | Edoxaban | Reduction to within 10% of baseline within 10 minutes |
| Whole Blood Clotting Time | Tilt-tube visual inspection | Enoxaparin | Reduction to within 20% of baseline within 2-5 minutes |
| Fibrin Diameter | Scanning electron microscopy | Edoxaban | Restoration to normal diameter within 30 minutes |
| Anti-FXa Activity | Chromogenic assay | Rivaroxaban/Apixaban | Complete reversal in dose-dependent manner |
| Prothrombin Time | Plasma-based assay | Edoxaban, Rivaroxaban, Apixaban | Restoration to baseline within 20 minutes |
| aPTT | Plasma-based assay | Dabigatran | Restoration to baseline within 20 minutes |
In preclinical models, this compound demonstrated a favorable safety profile with no evidence of procoagulant activity as assessed by D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor levels [5] [1]. Adverse events observed in human studies were primarily limited to transient mild symptoms including periorbital and facial flushing, cool sensation following IV injection, and occasional dysgeusia (altered taste sensation) [5]. No serious adverse events or laboratory evidence of thrombosis were reported in published studies, supporting the therapeutic safety of this compound for anticoagulation reversal [5] [1].
This compound offers several distinct advantages as a potential universal reversal agent for clinical practice. Its broad-spectrum activity across multiple anticoagulant classes simplifies emergency reversal protocols, potentially eliminating the need for anticoagulant-specific identification before treatment initiation [1]. The rapid onset of action (within 10-30 minutes) addresses critical timing concerns in bleeding emergencies, while the sustained duration of effect (up to 24 hours) provides clinical stability during the acute care phase [2] [5]. Additionally, the favorable safety profile with no evidence of prothrombotic activity addresses a significant concern associated with some non-specific reversal strategies [5] [1].
From a mechanistic perspective, this compound's unique charge-based binding mechanism differentiates it from other specific reversal agents that employ antibody-based neutralization or decoy targets. This mechanism allows for a consistent approach to reversing diverse anticoagulants while avoiding direct interaction with coagulation factors that could potentially disrupt normal hemostatic balance [2] [1]. The compound's short half-life (12-19 minutes) coupled with sustained pharmacodynamic effect suggests that it effectively neutralizes anticoagulants before elimination, minimizing concerns regarding extended systemic exposure [2] [4].
While preclinical results are promising, several considerations warrant attention when interpreting these findings. The molar ratio requirement for effective reversal appears relatively high, with studies indicating approximately 30:1 molar ratio of this compound to rivaroxaban needed to reduce blood loss in animal models [1]. This may have implications for dosing strategies and potential dose-related adverse effects in clinical application. Additionally, assessment of reversal efficacy requires specialized coagulation testing such as whole blood clotting time, as this compound interferes with conventional plasma-based assays and point-of-care tests containing activators like kaolin or celite [5].
The translational challenge from animal models to human clinical application remains, as bleeding physiology and anticoagulant metabolism may differ between species. While rat models provide valuable efficacy data, human studies are necessary to establish definitive dosing and safety profiles [3]. Currently, this compound remains under investigation with phase III clinical trials ongoing to fully evaluate its therapeutic potential and optimal clinical utilization [1].
The rat tail transection bleeding model provides robust preclinical evidence supporting This compound efficacy as a broad-spectrum reversal agent for multiple anticoagulant classes. The documented reduction in blood loss by over 90% across various DOACs and heparins, coupled with rapid restoration of normal coagulation parameters, supports its continued development as a potential universal anticoagulant reversal agent. The consistent safety profile observed across studies, with no evidence of prothrombotic activity, further strengthens its potential clinical utility.
Future research directions should focus on optimizing dosing regimens for specific clinical scenarios, establishing reliable point-of-care monitoring techniques compatible with this compound's mechanism, and evaluating efficacy in polytrauma models that more closely mimic complex clinical bleeding situations. As anticoagulant therapies continue to evolve, the availability of a safe, effective, and broad-spectrum reversal agent like this compound could significantly enhance the management of anticoagulant-associated bleeding emergencies.
Q1: Does ciraparantag interfere with routine coagulation tests? Yes, the in vitro addition of this compound to plasma can cause significant interference in routine coagulation assays. While this compound itself has minimal direct effect on coagulation parameters at low concentrations, it does not effectively remove the anticoagulant activity of Direct Oral Anticoagulants (DOACs) or heparin in a test tube. Instead, it can introduce its own interference, likely by interacting with anionic components in the coagulation reagents [1].
Q2: How can I remove this compound-associated interference in the lab? Activated charcoal-based adsorbents, specifically DOAC-Stop, have been proven effective. DOAC-Stop efficiently removes both DOAC-associated and this compound-associated interferences from plasma samples, allowing for accurate interpretation of coagulation tests [1] [2].
Q3: Can this compound be used as a universal anticoagulant chelator in vitro? No, current evidence indicates that this compound is not effective as a universal anticoagulant chelator for in vitro laboratory use. It does not reliably remove the anticoagulant activities of DOACs or heparin from plasma samples in a laboratory setting [1].
The following table summarizes key findings from a study that investigated the effect of this compound and DOAC-Stop on coagulation parameters in human plasma spiked with various anticoagulants [1].
| Parameter | Plasma + DOAC/Heparin | + this compound (in vitro) | + DOAC-Stop |
|---|---|---|---|
| PT (Prothrombin Time) | Prolonged | Remains Prolonged | Normalized |
| APTT (Activated Partial Thromboplastin Time) | Prolonged | Remains Prolonged | Normalized |
| Anti-FXa Activity (for Apixaban, Edoxaban, Rivaroxaban, Enoxaparin) | Detectable | Remains Detectable | Below limit of quantification |
| Anti-FIIa Activity (for Dabigatran) | Detectable | Remains Detectable | Below limit of quantification |
| Interpretation | Affected by anticoagulant | Interference not removed; may introduce own interference | Interference removed |
This protocol is adapted from published methodology for investigating anticoagulant removal [1].
Objective: To evaluate the efficacy of different agents in removing anticoagulant interferences from plasma for coagulation testing.
Materials:
Methodology:
The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflow.
Q1: Why does Ciraparantag interfere with coagulation testing? this compound is a small, cationic molecule designed to bind anticoagulants via charge-charge interactions [1] [2]. During in vitro testing, this compound can preferentially chelate with anionic substances (such as citrate, oxalate, or activators like kaolin and celite) found in common coagulation assay reagents. This disrupts the test chemistry, making standard plasma-based assays unreliable and not representative of the true in vivo state [1] [3].
Q2: What is the recommended method to remove this compound interference? Using an activated charcoal-based adsorbent, specifically DOAC-Stop, has been experimentally proven to efficiently remove this compound-associated interferences from plasma samples, allowing for accurate coagulation testing [3].
Q3: Can I simply add this compound to plasma in vitro to reverse anticoagulants for testing? No. Evidence indicates that adding this compound to plasma in vitro does not effectively remove the anticoagulant activities of DOACs or heparin. Its reversal mechanism is effective in vivo but is disrupted by the reagents used in laboratory testing [3].
This protocol is adapted from a 2024 study that investigated this compound as a potential universal anticoagulant chelator [3].
1. Principle DOAC-Stop is an activated charcoal adsorbent that binds small molecules like direct oral anticoagulants (DOACs) and this compound, removing them from plasma. This clarifies the plasma sample, allowing for accurate measurement of underlying coagulation parameters.
2. Materials
3. Procedure Follow these steps to process plasma samples prior to running coagulation assays:
4. Key Considerations
The table below summarizes the core problem and the recommended solution for accurate testing.
| Challenge | Root Cause | Recommended Solution |
|---|---|---|
| This compound interference in coagulation tests (PT, APTT, etc.) | Charge-charge interaction with anionic reagents disrupts assay chemistry [1] [3]. | Treat plasma samples with DOAC-Stop prior to testing [3]. |
| In vitro reversal not effective | Preferential chelation with assay reagents over the anticoagulant [3]. | This compound is intended for in vivo use only. |
| Need for universal anticoagulant removal | No single method works for all anticoagulant classes [3]. | Activated charcoal works for DOACs/Ciraparantag; other methods are needed for heparin. |
Q1: Why do standard plasma-based coagulation tests fail to accurately measure reversal by ciraparantag?
Standard plasma-based tests (e.g., PT, aPTT, anti-Xa) use collection tubes containing anticoagulants like sodium citrate, oxalate, or heparin [1] [2]. These substances create a molar excess that overwhelms and disrupts the non-covalent hydrogen bonds and charge-charge interactions between this compound and the target anticoagulant (e.g., apixaban, rivaroxaban) [1]. This disruption frees the anticoagulant in the plasma sample, making the test results non-representative of the true in vivo coagulation status [1].
Q2: Why are activator-based point-of-care whole blood tests (e.g., kaolin or celite TEG) unsuitable?
Activators such as kaolin and celite adsorb this compound, significantly reducing its active concentration in the blood sample [1] [2]. This adsorption makes these activator-based assays insensitive for quantifying the degree of reversal achieved by this compound [1].
Q3: What is the recommended assay for evaluating this compound's efficacy?
The manual Whole Blood Clotting Time (WBCT) is the primary pharmacodynamic assay used in clinical trials to demonstrate this compound's efficacy [1] [2]. This method uses plain glass tubes without any anticoagulants or activators, thereby avoiding the interference issues of other tests [1].
The following diagram outlines the core workflow for the manual WBCT as utilized in clinical studies of this compound.
The methodology below is synthesized from published Phase 1 and 2 trials [1] [2].
The table below summarizes the key efficacy outcomes from clinical trials, demonstrating how WBCT was used to measure successful reversal.
Table 1: this compound Reversal Efficacy in Healthy Elderly Subjects at Steady-State DOAC Dosing
| Anticoagulant | This compound Dose | Proportion with Sustained WBCT Reversal | Placebo Response | Sustained Reversal Duration |
|---|---|---|---|---|
| Apixaban [1] | 30 mg | 67% | 17% | 5 hours |
| 60 mg | 100% | |||
| 120 mg | 100% | |||
| Rivaroxaban [1] | 30 mg | 58% | 13% | 6 hours |
| 60 mg | 75% | |||
| 120 mg | 67% | |||
| 180 mg | 100% | |||
| Edoxaban [2] | 100-300 mg | 100% | Not Reported | 24 hours |
Note: Successful reversal was typically defined as a WBCT value returning to within 10% of the pre-anticoagulation baseline [1].
Table 2: Common Problems and Solutions with the WBCT Assay
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Excessively variable results | Inconsistent tube tilting or temperature. | Standardize the tilting angle and interval. Use a controlled 37°C water bath. |
| Failure to form a clot | Contamination of glass tubes. | Ensure tubes are meticulously cleaned and free of detergents or residues. |
| Clotting times shorter than expected | Inadequate silanization of glass tubes (if applicable), activating coagulation. | Use plain, non-silanized glass tubes. The validated method uses simple glass tubes without coatings [2]. |
| Prolonged clotting in all samples, including baseline | Underlying coagulation disorder in the subject. | Strictly adhere to subject exclusion criteria (e.g., no personal or family history of clotting abnormalities) [1]. |
When using WBCT in your studies, please note:
| Question | Answer & Rationale | Key Citations |
|---|---|---|
| Why do standard plasma-based coagulation tests (PT, aPTT, anti-FXa) fail after this compound administration? | This compound is disrupted by anions (citrate, oxalate, EDTA, heparin) in blood collection tubes and adsorbents (kaolin, celite) in assay reagents, freeing the anticoagulant and making plasma tests unrepresentative. | [1] [2] |
| What is the recommended method to measure this compound's reversal effect? | Whole Blood Clotting Time (WBCT) is the validated method. It uses native whole blood without anticoagulants or activators, avoiding interference with this compound's mechanism. | [1] [2] |
| Are there any point-of-care devices for monitoring? | The developer has designed a point-of-care microfluidic device for WBCT measurement to facilitate clinical use, though details on availability are limited. | [2] |
| How can I confirm the restored quality of clots formed after reversal? | Clot Fibrin Integrity (CFI) analyzed via Scanning Electron Microscopy (SEM) can visually confirm and quantify that fibrin diameter has returned to normal. | [1] |
This protocol is based on methods used in the phase I trial of this compound [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| Inconsistent WBCT results | Variation in tube tilting technique or temperature. | Standardize the tilting procedure and perform the test at a consistent room temperature. |
| No clot formation in WBCT | High dose of anticoagulant not fully reversed; issues with blood sample. | Ensure this compound dose is appropriate. Verify the blood sample is fresh and was collected correctly. |
| Need to visualize clot structure | Standard WBCT only provides a time measurement. | Follow the WBCT protocol, then fix the formed clot in glutaraldehyde for Scanning Electron Microscopy (SEM) analysis of fibrin diameter [1]. |
The following diagram outlines the core workflow for evaluating this compound's efficacy in a laboratory setting, from sample collection to data interpretation.
Workflow for this compound Reversal Assessment
The workflow shows that after proper blood collection, the key analytical step is the Whole Blood Clotting Time (WBCT) assay. A return of the WBCT value to within 10% of the baseline is the primary indicator of successful reversal [1] [2].
The table below compares the core characteristics of Ciraparantag and DOAC-Stop to help you select the appropriate tool for your research.
| Feature | This compound | DOAC-Stop |
|---|---|---|
| Primary Use | In vivo reversal agent for anticoagulants [1] [2] | Ex vivo adsorbent to remove DOACs from plasma samples for diagnostic testing [1] [3] [4] |
| Mechanism of Action | Binds non-covalently to DOACs and heparins via charge-charge interactions [2] | Adsorbs low molecular weight substances like DOACs via activated charcoal [1] [4] |
| Efficacy in Removing DOAC activity in vitro | Does not effectively remove DOAC-associated anticoagulant activity in plasma samples [1] | Effectively removes DOACs, reducing concentrations to near-undetectable levels (e.g., median 0-1 ng/mL) [1] [3] |
| Effect on Heparins | Binds and reverses heparin-like anticoagulants [2] | Ineffective against larger heparin-like anticoagulants [1] [4] |
| Impact on Coagulation Tests | Can cause significant interference in coagulation assays [1] | Removes DOAC interference, normalizing parameters like APTT, PT, and dRVVT for Lupus Anticoagulant testing [1] [3] [5] |
This protocol is for ex vivo removal of DOACs from plasma samples to enable accurate coagulation testing [1] [3] [4].
This protocol assesses the ability of this compound to remove anticoagulant activity in a laboratory setting, which has been shown to be ineffective [1].
Q: I treated my plasma sample with DOAC-Stop, but my Lupus Anticoagulant (LAC) screening is still positive. What should I do?
A: This can happen. Studies show that while DOAC-Stop removes DOACs effectively, a subset of patient samples may still test positive in LAC screens after treatment. One study found that after DOAC-Stop treatment, LAC screening turned negative in 45% of patient samples, meaning over half still required further testing [3]. The recommended action is to proceed with LAC confirmation tests or mixing studies as per standard guidelines on the DOAC-Stop-treated plasma [3] [5].
Q: Can DOAC-Stop be used to remove heparin from plasma samples?
A: No. DOAC-Stop and other activated charcoal-based adsorbents are not effective for removing heparin or low-molecular-weight heparins (LMWH). This is because heparin molecules are too large to be adsorbed by the activated charcoal, which primarily captures low molecular weight substances [1] [4]. For heparin neutralization, other agents like heparinase or polybrene are required [4].
Q: My experiment involves a patient taking this compound. How can I get accurate coagulation test results?
A: Research indicates that this compound itself can interfere with coagulation assays. A potential solution is to use DOAC-Stop. One study demonstrated that DOAC-Stop can successfully remove this compound-associated interferences in laboratory testing, in addition to removing DOACs [1]. The protocol for this would be the same as Protocol 1 above.
Q: When should I consider using activated charcoal in a clinical setting for a DOAC overdose?
A: The use of activated charcoal (not necessarily DOAC-Stop, which is for lab use) is a clinical decision. Pharmacokinetic studies, such as one with apixaban, show that administering activated charcoal within 2-6 hours of ingestion can significantly reduce drug exposure and enhance elimination by interrupting enterohepatic recirculation [6]. This should only be done in a clinical setting with appropriate airway management due to the risk of aspiration [7] [8].
The diagram below outlines a decision pathway for designing your experiment when dealing with samples containing DOACs.
This compound (also known as PER977) is a universal reversal agent for direct oral anticoagulants (DOACs) and heparins. Its mechanism of action is the primary source of interference in coagulation assays [1].
The workflow below illustrates the decision path for identifying and managing this interference.
This compound Interference Mitigation Workflow
The table below summarizes potential methodological approaches to manage this compound interference. Please note that these are proposed strategies based on its mechanism, and you would need to validate them in your specific experimental context.
| Strategy | Methodological Approach | Key Considerations |
|---|---|---|
| Physical Separation | Ultracentrifugation or Size-Exclusion Chromatography to remove the this compound-anticoagulant complex [3]. | Validate recovery of clotting factors; may not be suitable for all assay types. |
| Adsorption | Use of charcoal strips or solid-phase extraction to adsorb the this compound-anticoagulant complex from plasma. | Test for non-specific adsorption of critical coagulation proteins. |
| Neutralization | Adding a known, excess amount of the original anticoagulant to the sample to bind and "neutralize" residual this compound. | Requires precise calibration to avoid re-establishing an anticoagulant effect. |
| Alternative Assays | Using chromogenic substrate assays instead of clot-based tests where possible, as they may be less susceptible [4]. | Chromogenic anti-FXa activity is still affected; verify assay compatibility [1]. |
Q1: What is the most critical step to manage when testing samples with this compound? The most critical step is the pre-analytical phase. It is essential to know the patient's medication history, including the timing of this compound administration. Effective communication between the clinical team and the laboratory is paramount to flag these samples and apply the correct mitigation strategy before testing begins [2].
Q2: Can I use a DOAC-neutralizing product to remove this compound interference? No. Standard DOAC-neutralizing products (like DOAC-Stop) are designed to bind the anticoagulant itself. Since this compound works by already being bound to the anticoagulant, using these products would be ineffective. The interference stems from the this compound-anticoagulant complex, which requires a different removal strategy.
Q3: How does this compound interference differ from that of other reversal agents? Andexanet alfa, a reversal agent for Factor Xa inhibitors, is a modified, inactive form of Factor Xa that acts as a decoy. Its interference is therefore different, as it introduces a protein that can be measured in some Factor X assays. This compound, being a small molecule that forms a complex with the drug, presents a distinct challenge for physical or chemical removal [1].
| Problem | Root Cause | Recommended Solution | Alternative/Method Validation |
|---|---|---|---|
| Variable/Unreliable PT & APTT results [1] | Citrate, oxalate, or heparin in sample collection tubes disrupt ciraparantag-anticoagulant binding. | Use Whole Blood Clotting Time (WBCT) without activators for a physiologically relevant measure [2] [1]. | For plasma-based assays, use an activated charcoal adsorbent (e.g., DOAC-Stop) after this compound action to remove interferents [3]. |
| Insensitive Kaolin/Celite-based assays [1] | Kaolin and celite activators adsorb this compound, reducing its active concentration in the sample. | Avoid kaolin/celite-activated tests (e.g., certain aPTT reagents). Use WBCT or adsorbents [1]. | Validate alternative activators or chromogenic assays not affected by the adsorbents. |
| Inability to detect reversal in plasma [3] | This compound may preferentially bind to anions in coagulation reagents over the target anticoagulant ex vivo. | Use WBCT for functional assessment. For plasma analysis, employ adsorbents to clarify the true coagulation baseline [3]. | Confirm the effectiveness of the chosen adsorbent for your specific DOAC and assay conditions. |
The manual Whole Blood Clotting Time (WBCT) is the primary validated efficacy assay in clinical trials for this compound [2] [1]. Unlike plasma-based tests, WBCT uses native, unmodified whole blood, preventing the disruption of this compound's non-covalent bonds with anticoagulants [1].
Traditional PT and APTT are plasma-based tests requiring sample collection with anticoagulants like citrate. The molar excess of these anions, as well as certain activators, overwhelms and disrupts the hydrogen and charge-charge bonds between this compound and the target anticoagulant (DOAC or heparin). This frees the anticoagulant in the plasma sample, making the test unrepresentative of the in vivo reversal [1].
Standard anti-Factor Xa assays are unreliable in the presence of this compound. While one ex vivo study suggested this compound could reverse anti-Xa activity [2], a more recent in vitro study found that this compound does not effectively remove the anticoagulant activity in plasma samples, likely due to interference from assay reagents [3]. Using an activated charcoal adsorbent like DOAC-Stop before running the anti-Xa assay can remove both the DOAC and this compound, allowing for accurate measurement of underlying coagulation factors [3].
Yes. Treating plasma with an activated charcoal-based adsorbent like DOAC-Stop after this compound addition can effectively remove both the direct oral anticoagulant and this compound-associated interferences. This allows for subsequent accurate analysis of routine and specialized coagulation parameters (e.g., fibrinogen, specific factor deficiencies) from the same sample [3].
The following diagram illustrates the decision path for choosing the correct method based on your experimental goal:
This workflow guides the choice of assay based on the experimental objective.
The core issue is that ciraparantag's mechanism of action—binding anticoagulants via charge-charge interactions—is disrupted in vitro by anions present in plasma collection tubes and assay reagents [1] [2]. This interference makes standard plasma-based tests unreliable for measuring true coagulation status in the presence of this compound.
The table below summarizes the effects of this compound on common laboratory methods.
| Methodology | Effect of this compound | Recommended Solution |
|---|---|---|
| Plasma-based assays (e.g., PT, aPTT, anti-Xa) [2] [3] | Strong interference; anions (citrate, oxalate) in reagents disrupt this compound-anticoagulant binding, freeing anticoagulant and confounding results. | Use whole blood clotting time (WBCT) or treat plasma with activated charcoal (DOAC-Stop) before testing. |
| Activator-based tests (e.g., kaolin/celite aPTT, TEG-R) [1] [2] | Strong interference; activators adsorb this compound, reducing its active concentration and masking its reversal effect. | Use whole blood clotting time (WBCT). |
| Whole Blood Clotting Time (WBCT) [1] [2] | No interference; considered the gold-standard for assessing this compound activity as it uses native, unmodified blood. | The recommended method for pharmacodynamic assessment in clinical trials. |
| Activated Charcoal Treatment (DOAC-Stop) [3] | Effective; removes both DOAC and this compound interferences, allowing accurate plasma testing. | Incubate plasma with DOAC-Stop, then centrifuge to obtain clarified plasma for testing. |
The WBCT is the validated method used in clinical trials to bypass this compound-associated artifacts [1] [2].
This workflow outlines the key steps for performing the WBCT assay:
For situations where plasma must be used, activated charcoal can remove interferents [3].
Q1: Why do our standard aPTT and anti-Xa assays show no change, or unreliable results, after adding this compound to anticoagulated plasma in vitro? This is expected. The citrate or oxalate in your plasma collection tubes is present in a molar excess that disrupts this compound's binding to the target anticoagulant (DOAC or heparin). The assay reagents can further compound this interference, freeing the anticoagulant and making the plasma appear un-reversed [2] [3].
Q2: Can we use this compound as a universal anticoagulant-removal agent in our clinical lab assays? No. Evidence suggests that in vitro, this compound does not effectively remove anticoagulant activities from plasma. Its charge makes it preferentially bind to anionic substances in the assay environment rather than the target anticoagulant. Activated charcoal-based adsorbents like DOAC-Stop are a more reliable and universal option for this purpose [3].
Q3: What is the best practice for monitoring coagulation reversal by this compound in a clinical or research setting? The manual Whole Blood Clotting Time (WBCT) is the recommended and clinically validated method. It avoids the artifacts introduced by plasma collection tubes and activators, providing a true measure of this compound's restoration of haemostasis [1] [2].
Q4: Does this compound itself show procoagulant activity? In clinical studies, single IV doses of this compound showed no evidence of procoagulant activity, as measured by stable levels of D-dimer and prothrombin fragments 1.2 [1].
Problem: Coagulation tests that use kaolin or celite as activators (such as aPTT or certain TEG assays) yield inaccurate results when measuring the reversal of anticoagulants by ciraparantag.
Root Cause: The mechanism of interference is the adsorption of this compound by the particulate activators (kaolin, celite) in the test system.
Solution: Use the Whole Blood Clotting Time (WBCT) assay, which does not rely on exogenous activators.
Q1: Why can't I use standard plasma-based assays like PT or aPTT? Standard plasma-based assays are unsuitable for two main reasons:
Q2: What is the definitive assay to measure this compound's reversal effect? The manual Whole Blood Clotting Time (WBCT) is the validated and recommended assay. It involves:
Q3: Are there any point-of-care or automated alternatives to the manual WBCT? Research is ongoing to develop more practical testing solutions. Standard point-of-care devices and TEG systems that use kaolin or celite activators are not suitable. However, a novel whole blood point-of-care coagulometer specifically designed for use with DOACs and heparins (and therefore compatible with this compound) has been mentioned in research and may be a future alternative [3].
For your experimental work, here are the key methodologies and a summary of the data on assay interference.
This is the gold-standard method for assessing this compound activity in research settings [1] [2].
| Step | Description | Key Considerations |
|---|---|---|
| 1. Blood Collection | Draw venous blood directly from the subject. | Do not use collection tubes containing anticoagulants (citrate, EDTA, heparin) [1]. |
| 2. Sample Aliquoting | Immediately transfer 0.5 mL of fresh whole blood into each of three plain glass tubes. | Using multiple tubes ensures result consistency. |
| 3. Incubation & Testing | Place the tubes in a 37°C water bath. Continuously tilt each tube gently every 30 seconds. | Maintain a consistent temperature and motion. |
| 4. Endpoint Detection | Record the time from blood collection until a solid clot forms, observed visually. | The endpoint is the first moment the blood no longer flows when the tube is tilted. |
| 5. Calculation | Calculate the average clotting time from the three tubes. | A return of WBCT to within 10% of baseline indicates full reversal [1] [2]. |
This table consolidates data on why various common coagulation assays fail with this compound.
| Assay Type | Interference with this compound | Primary Reason for Interference |
|---|---|---|
| aPTT (Kaolin/Celite activated) | Severe | Adsorption of this compound by the activators [1] [2]. |
| TEG-R (Kaolin activated) | Severe | Adsorption of this compound by the activators [1]. |
| Plasma-based assays (PT, aPTT) | Severe | Anions (citrate, etc.) in collection tubes disrupt this compound binding [1] [2]. |
| Anti-Factor Xa assays | Not reliable | This compound's mechanism is not accurately reflected by this chromogenic assay [4]. |
| Whole Blood Clotting Time (WBCT) | No interference | No activators or anticoagulants are used, preserving the this compound-anticoagulant interaction [1] [2]. |
The following diagram illustrates the logical decision process for selecting the correct assay when working with this compound.
Q1: Why do standard plasma-based coagulation assays (PT, aPTT) fail after this compound administration?
This compound interferes with common coagulation test reagents. The anions (e.g., citrate, oxalate) in plasma collection tubes are present in molar excess and disrupt the this compound-anticoagulant complex, freeing the anticoagulant and making the tests non-representative of the true in vivo state. Similarly, activators like kaolin and celite can adsorb this compound, reducing its active concentration in the sample [1] [2].
Q2: What is the recommended method to measure this compound's reversal efficacy ex vivo?
The manual Whole Blood Clotting Time (WBCT) is the established method in clinical trials. It involves placing fresh whole blood into glass tubes without anticoagulants or activators and visually determining the clotting time by tilting the tubes [1] [2]. This method avoids the interferents present in other tests.
The following diagram illustrates the core experimental workflow for assessing this compound activity using WBCT:
Q3: How can this compound-associated interference in other coagulation tests be mitigated?
Recent in vitro studies suggest that activated charcoal-based adsorbents like DOAC-Stop can remove this compound and DOACs from plasma samples. This treatment can help clarify results for routine and specialized coagulation assays that would otherwise be unreliable [3].
The table below summarizes the key methodologies from pivotal studies for assessing this compound reversal ex vivo.
| Assay Method | Key Procedure Details | Anticoagulants Studied | Evidence of Reversal | Applicable Context |
|---|
| Whole Blood Clotting Time (WBCT) [1] [2] | • 0.5 mL whole blood in plain glass tube • Tilt-tube method for visual inspection • No anticoagulants/activators | Edoxaban, Apixaban, Rivaroxaban, Enoxaparin | Clotting time returned to baseline within 10 mins, sustained for 24 hrs [1] | Primary functional efficacy endpoint | | Clot Fibrin Integrity (CFI) [1] | • SEM imaging of WBCT clot • Automated image analysis of fibrin diameter | Edoxaban | Fibrin diameter restored to normal 30 mins post-ciraparantag [1] | Secondary validation of clot quality | | DOAC-Stop Treatment [3] | • Incubate plasma with adsorbent tablet for 5 mins • Centrifuge to remove charcoal | Apixaban, Rivaroxaban, Dabigatran, Edoxaban (in vitro) | Removed this compound & DOAC interference in PT/aPTT tests [3] | Pre-treatment for plasma-based assays |
Protocol 1: Manual Whole Blood Clotting Time (WBCT) This is the gold-standard method for directly assessing this compound's reversal effect in a research setting [1] [2].
Protocol 2: Mitigating Interference for Plasma Assays Using DOAC-Stop This protocol is for situations where other plasma-based tests are necessary. It is based on a 2024 in vitro study [3].
The table below summarizes the key quantitative data for this compound (also known as PER977) based on preclinical and clinical studies.
| Anticoagulant Reversed | Reported Molar Ratio (this compound : Anticoagulant) | Effective IV Dose in Human Trials | Key Measurement / Assay |
|---|---|---|---|
| Rivaroxaban | ~30:1 (in rabbit liver laceration model) [1] | 180 mg [2] | Whole Blood Clotting Time (WBCT) |
| Apixaban | Information not specified in available sources | 60 mg [2] | Whole Blood Clotting Time (WBCT) |
| Edoxaban | Information not specified in available sources | 100-300 mg [1] | Whole Blood Clotting Time (WBCT) |
| Enoxaparin (LMWH) | Information not specified in available sources | 100-200 mg [1] | Whole Blood Clotting Time (WBCT) |
| Dabigatran | Information not specified in available sources | Information not specified in available sources | Information not specified in available sources |
The mechanism by which this compound binds to and neutralizes various anticoagulants is illustrated below.
This is a summary of the methodology used in key Phase 2 clinical trials [2].
The workflow for this clinical assessment is as follows:
This protocol is based on preclinical animal studies [1].
This method is used for initial, proof-of-concept reversal assessment [1].
Q1: Why is the molar ratio for rivaroxaban reversal so much higher than a 1:1 binding stoichiometry? The ~30:1 molar ratio observed in animal models [1] suggests the mechanism is not simple 1:1 binding. This compound likely works through non-covalent hydrogen bonds and charge-charge interactions to sequester the anticoagulant, a process that may require a significant molar excess to be effective in a physiological environment.
Q2: What is the most critical parameter to measure when assessing this compound's efficacy? The Whole Blood Clotting Time (WBCT) is crucial. Standard plasma-based assays (e.g., prothrombin time, activated partial thromboplastin time, anti-Xa) are unreliable because the reagents (like citrate or kaolin) can disrupt the binding between this compound and the anticoagulant, freeing the drug and masking the reversal effect [2]. WBCT, which requires no reagents, accurately reflects the hemostatic condition in the body.
Q3: What are the common adverse effects of this compound in clinical trials? The agent is generally well-tolerated. The most commonly reported adverse events are mild and transient, including hot flashes/flushing and dysgeusia (altered taste) [2] [1]. No serious adverse events or procoagulant effects have been reported in the available studies.
Q4: How does this compound compare to Andexanet Alfa as a reversal agent? this compound is a small synthetic molecule considered a potential universal reversal agent for DOACs and heparins [1]. Andexanet Alfa, in contrast, is a large recombinant modified protein that acts as a decoy for Factor Xa inhibitors [3]. A key difference noted in a rabbit study was that this compound did not increase total plasma levels of the anticoagulant, whereas Andexanet Alfa caused a 6-fold increase in rivaroxaban plasma concentration [1].
Here are answers to common questions based on existing clinical trial data.
Q1: What are the most frequently reported transient adverse effects associated with ciraparantag? The most common adverse effects (AEs) observed in clinical trials are mild and transient. They include [1] [2]:
Q2: Is there any evidence of procoagulant or thrombogenic risk with this compound? In available studies, no evidence of procoagulant activity was observed following this compound administration. This was assessed by measuring biomarkers like D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor (TFPI) levels, which showed no significant changes indicative of a pro-thrombotic state [1] [2].
Q3: How is the reversal of anticoagulation by this compound quantitatively measured? Standard plasma-based coagulation assays (e.g., PT, aPTT) are unsuitable because citrate and other anticoagulants in collection tubes can disrupt the this compound-anticoagulant complex [2]. The validated method in trials is the Whole Blood Clotting Time (WBCT), performed in glass tubes without activators. Additionally, Scanning Electron Microscopy (SEM) with automated image analysis has been used to quantify the restoration of normal clot fibrin diameter, providing a visual and quantitative measure of hemostasis restoration [2].
Q4: What is the elimination pathway for this compound? Renal excretion is the main elimination route for this compound and its major metabolite, 1,2-bis(3-aminopropyl)piperazine (BAP) [2].
The table below summarizes quantitative data on adverse effects from key clinical studies.
| Study Model / Population | This compound Dose | Reported Transient Adverse Effects | Serious Adverse Events / Procoagulant Effects |
|---|---|---|---|
| Phase I/II Trial (enoxaparin reversal) [1] | 100-200 mg IV | "Transient temperature sensations and flushing." | "No rebound anticoagulation or signs of procoagulant effects." |
| Phase I Trial (edoxaban reversal) [1] | 100-300 mg IV | "Transient perioral and facial flushing and dysgeusia" and "moderate headache (in 1 individual)." | "No signs of procoagulant activity." |
| Phase I Trial in Healthy Subjects [2] | 100-300 mg IV | "Periorbital and facial flushing and cool sensation." | "No evidence of procoagulant activity... as assessed by D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor levels." |
For researchers designing their own studies, here are the detailed methodologies from cited clinical and pre-clinical experiments.
Protocol 1: Phase I Clinical Trial in Healthy Volunteers (as in [2]) This protocol assessed the safety and reversal efficacy of this compound after edoxaban-induced anticoagulation.
Protocol 2: Ex Vivo Reversal in Human Plasma (as in [1]) This protocol details how to test this compound's efficacy in reversing anti-FXa activity in a lab setting.
This diagram illustrates the drug's mechanism of action and the associated safety assessment workflow documented in clinical trials.
This compound's Action and Safety Profile
The table below summarizes the key characteristics of ciraparantag's most frequently reported adverse events (AEs) from clinical trials.
| Adverse Event | Clinical Description | Onset & Duration | Incidence & Dose Relationship | Suggested Management |
|---|---|---|---|---|
| Flushing / Hot Flashes | Sensation of warmth, redness; typically periorbital and facial [1] [2]. | Transient; occurs shortly after IV infusion and resolves quickly [3] [1]. | Very common; observed as potentially drug-related in 54.5% of subjects in a phase I study [4]. | Reassure subjects. No intervention typically needed due to transient nature [3]. |
| Dysgeusia | Altered or unpleasant taste in the mouth [2] [1]. | Transient; occurs and resolves shortly after infusion [1]. | Commonly reported; mechanism-driven [2]. | Inform subjects prior to dosing. The effect is short-lived [1]. |
| Headache | Moderate headache reported in a single subject [2]. | Not specified. | Rare; one isolated case reported [2]. | Supportive care; assess for other causes. |
A critical technical aspect of working with this compound is its incompatibility with standard plasma-based coagulation assays. The following protocol is essential for accurate pharmacodynamic assessment.
The WBCT is the primary validated method for measuring this compound's reversal of anticoagulation because it avoids reagents that interfere with the drug [3] [1].
1. Principle WBCT measures the time for fresh whole blood to clot in a glass tube without activators or anticoagulants. This directly assesses the restoration of normal hemostasis after this compound administration, free from assay interference [3].
2. Materials
3. Procedure
4. Interpreting Reversal In clinical trials, effective reversal by this compound was defined as a reduction in WBCT to within 10% above the subject's baseline value [3].
The diagram below illustrates why this compound disrupts standard assays and how it functions as a universal reversal agent.
This mechanism underpins the side effects: as a small, charged molecule circulating in the bloodstream, this compound can incidentally interact with other tissues, potentially leading to transient sensations like flushing and dysgeusia [2] [5].
Q1: Are the flushing and dysgeusia side effects a reason for concern in clinical trials? No. Based on current data, these AEs are not dose-limiting and have not been associated with any serious safety outcomes. They are considered mild, mechanism-based, and self-resolving, which is common for many intravenously administered drugs [3] [1].
Q2: How should these side effects be monitored and documented in a study?
Q3: Is there any evidence of procoagulant (thrombotic) risk with this compound? In published clinical studies, no procoagulant activity was detected. Assessments of biomarkers like D-dimer, prothrombin fragment 1.2, and tissue factor pathway inhibitor (TFPI) showed no concerning changes, indicating no signal of a pro-thrombotic state [2] [1].
The fundamental difference lies in their specificity and structure: idarucizumab is a highly specific monoclonal antibody fragment, whereas ciraparantag is a small, cationic molecule that acts as a universal binding agent.
| Feature | Idarucizumab | This compound |
|---|---|---|
| Drug Class | Humanized monoclonal antibody fragment (Fab) [1] [2] | Small molecule [3] |
| Molecular Mechanism | Binds dabigatran & its metabolites noncompetitively with very high affinity (350x greater than thrombin), neutralizing effect via 1:1 stoichiometric relation [1] [2] [4] | Binds via non-covalent charge-charge interactions to anticoagulants [3] [5] |
| Primary Targets | Dabigatran (and its active acylglucuronide metabolites) [1] [6] | Direct Oral Anticoagulants (DOACs) like apixaban, rivaroxaban, edoxaban; also Heparins (unfractionated & low molecular weight) [3] |
| "Universality" | Specific to dabigatran system [1] [7] | Broad-spectrum / universal reversal agent [3] [5] |
The diagram below illustrates the distinct pathways through which each reversal agent operates.
The table below summarizes key pharmacokinetic parameters and efficacy outcomes from clinical and pre-clinical studies.
| Parameter | Idarucizumab | This compound |
|---|---|---|
| Approval Status | Approved by FDA & EMA (2015) [1] [7] | Investigational (Clinical Trials) [3] [5] |
| Route of Administration | Intravenous (two 2.5 g/50 mL bolus infusions ≤15 min apart; total 5 g) [1] [2] | Intravenous [3] |
| Time to Max Concentration | Immediate after IV [1] | Within minutes after IV [3] |
| Half-Life | Initial: ~47 min; Terminal: ~10.3 hours [2] | 12 to 19 minutes [3] |
| Primary Elimination | Renal (32% in urine over 6h); remaining via protein catabolism [2] | Hydrolysis by serum peptidases; metabolites recovered in urine [3] |
| Key Efficacy Findings | RE-VERSE AD Trial: 100% reversal of anticoagulant effect in 89% of patients within 4 hours. Hemostasis normal in 93.4% needing surgery [1]. | Pre-clinical Models: Single IV dose at peak anticoagulant effect significantly reduced blood loss in rat tail transection and liver laceration models [3]. |
| Thrombotic Risk | 4.8% of patients in RE-VERSE AD trial [1] | Not reported in available results [3] |
For researchers, understanding the experimental design behind the data is critical. Here are the methodologies from key studies.
This is the primary Phase III study that led to Idarucizumab's approval [1].
This recent in vitro study investigated this compound's potential as a universal anticoagulant chelator for laboratory testing [5].
The workflow for this in vitro study is summarized below.
| Aspect | Idarucizumab | This compound |
|---|---|---|
| Common Side Effects | In patients: hypokalemia, delirium, constipation, pyrexia, pneumonia. In healthy volunteers: headache [1] [8] [2]. | Not fully established (investigational). Pre-clinical models reported no substantial activity from its two metabolites [3]. |
| Serious Risks | Thromboembolism: Reversing anticoagulation exposes patients to their underlying clotting risk. Anticoagulant therapy should be resumed as soon as medically appropriate [1] [8] [7]. | Not reported in the available search results [3]. |
| Other Warnings | Potential for serious hypersensitivity reactions (e.g., anaphylaxis, bronchospasm, rash) [8]. Contains sorbitol, which can cause serious side effects in patients with hereditary fructose intolerance [8]. | No specific warnings in the available search results. |
The table below summarizes the key characteristics of major anticoagulant reversal agents, highlighting Ciraparantag's potential as a universal antidote.
| Reversal Agent | Target Anticoagulant(s) | Mechanism of Action | Approval Status (as of 2021) | Key Efficacy Findings in Clinical Studies |
|---|
| This compound | DOACs (apixaban, rivaroxaban, edoxaban, dabigatran), heparins (UFH, LMWH, fondaparinux) [1] [2] [3] | Small molecule that binds to anticoagulants via non-covalent charge-charge interactions, displacing them from clotting factors [1] [3] [4]. | Investigational (Not yet approved) [2] | - Edoxaban: 100-300 mg IV dose achieved full reversal within 10 minutes, sustained for 24 hours [1].
For researchers, the methodologies used to generate the efficacy data are critical for evaluation.
The following diagrams illustrate this compound's unique mechanism and the typical workflow for evaluating its efficacy in a clinical trial.
The table below summarizes the key efficacy and safety outcomes from Phase 2 clinical trials, providing a direct comparison of ciraparantag's performance against apixaban and rivaroxaban [1] [2].
| Parameter | Reversal of Apixaban | Reversal of Rivaroxaban |
|---|---|---|
| Study Design | Randomized, placebo-controlled, single-blind trial in healthy subjects (50-75 years) [2]. | Randomized, placebo-controlled, single-blind trial in healthy subjects (50-75 years) [2]. |
| Anticoagulant Regimen | 10 mg orally, twice daily for 3.5 days to achieve steady state [1] [2]. | 20 mg orally, once daily for 3 days to achieve steady state [1] [2]. |
| This compound Doses Studied | 30 mg, 60 mg, 120 mg (intravenous, single dose) [1]. | 30 mg, 60 mg, 120 mg, 180 mg (intravenous, single dose) [1]. |
| Primary Efficacy Measure | Whole Blood Clotting Time (WBCT) correction [1] [2]. | Whole Blood Clotting Time (WBCT) correction [1] [2]. |
| Sustained Reversal Dose | 60 mg [1] | 180 mg [1] |
| Efficacy (Responder Rate) | • 30 mg: 67% • 60 mg: 100% • 120 mg: 100% • Placebo: 17% [1] | • 30 mg: 58% • 60 mg: 75% • 120 mg: 67% • 180 mg: 100% • Placebo: 13% [1] | | Definition of "Responder" | WBCT within 10% of baseline within 1 hour, sustained for at least 5 hours [2]. | WBCT within 10% of baseline within 1 hour, sustained for at least 6 hours [2]. | | Common Adverse Events | Mild and transient hot flashes or flushing [1] [2]. | Mild and transient hot flashes or flushing [1] [2]. |
The data in the table above is derived from rigorous clinical trials. Here is a detailed breakdown of the methodologies employed.
Study Population & Anticoagulation: The trials enrolled healthy volunteers aged 50-75 years. Participants received either apixaban or rivaroxaban on a fixed schedule until steady-state anticoagulation was confirmed [2]. Steady state was specifically defined as a WBCT increase of ≥20% from baseline for apixaban and ≥25% for rivaroxaban [2]. Subjects who did not meet this anticoagulation threshold were discontinued and replaced.
Intervention & Randomization: At the peak of anticoagulation (3 hours after the last apixaban dose or 4 hours after the last rivaroxaban dose), subjects who met the steady-state criteria were randomized in a 3:1 ratio to receive a single intravenous dose of either this compound or placebo. The infusion was administered over 10 minutes. The studies were single-blind, meaning the subjects and laboratory technicians performing the WBCT assays were blinded to the treatment assignment to minimize bias [2].
Primary Efficacy Assessment: The manual Whole Blood Clotting Time (WBCT) served as the primary pharmacodynamic endpoint. This measure was chosen because standard plasma-based coagulation assays (e.g., PT, aPTT, anti-Xa) were found to be unreliable for assessing this compound's activity. The citrate or other anions used in blood collection tubes disrupt this compound's binding to the anticoagulant, and activators like kaolin can adsorb this compound, freeing the DOAC and masking the reversal effect. WBCT, which requires no additives or activators, provides a more accurate reflection of the in vivo coagulation status in the presence of this compound [2]. WBCT was measured at multiple timepoints over 24 hours.
The following diagram illustrates the experimental workflow for the rivaroxaban study, which involved a 180 mg dose cohort. The apixaban study followed a nearly identical design with its respective dosing cohorts.
Mechanism of Action: this compound is a small, synthetic, water-soluble molecule that functions as a universal reversal agent. It does not function like an enzyme or antibody. Instead, it directly binds to anticoagulant molecules (like apixaban and rivaroxaban) through non-covalent hydrogen bonds and charge-charge interactions. This binding physically removes the DOACs from their intended target sites on clotting factors, thereby neutralizing their anticoagulant effect [2].
Development Status and Context: this compound remains an investigational compound and has not yet received full approval for clinical use [2]. Its development addresses an unmet need for a single agent that can reverse multiple classes of anticoagulants, including both direct Factor Xa inhibitors (like apixaban and rivaroxaban) and indirect inhibitors (like enoxaparin) [2] [3]. Currently, the approved specific reversal agents are idarucizumab for the thrombin inhibitor dabigatran, and andexanet alfa for the Factor Xa inhibitors apixaban and rivaroxaban [3].
The unique mechanism of action and the reliance on WBCT as a primary endpoint, due to limitations of conventional plasma assays, are critical considerations for the design of future clinical trials and laboratory investigations involving this promising universal reversal agent.
The table below summarizes the key safety and efficacy findings from available clinical studies on ciraparantag.
| Trial Phase/Type | Reported Safety Findings | Nature of Adverse Events | Efficacy Findings (Reversal) | Source Compound |
|---|---|---|---|---|
| Phase 1 (80 subjects) | Safe and well-tolerated; no procoagulant activity detected [1]. | Mild, transient periorbital and facial flushing, and a cool sensation following IV injection [1]. | Full reversal of edoxaban within 10 minutes; effect sustained for 24 hours [1]. | Edoxaban [1] |
| Preclinical & Phase 2 | No procoagulant activity per D-dimer, prothrombin fragments 1.2, and TFPI levels [1] [2]. | Rapid onset of action and a short half-life [3]. | Reverses UFH, LMWH, fondaparinux, and DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [3] [4]. | Multiple anticoagulants [3] [4] |
To evaluate the safety and efficacy of this compound, researchers employed several specific methodologies.
Assessment of Procoagulant Risk: This is a critical part of the safety profile for any reversal agent. The following biomarkers were measured in clinical trials and showed no significant change, indicating no underlying prothrombotic state was induced by this compound [1]:
Whole Blood Clotting Time (WBCT): Due to this compound's interaction with common anticoagulants like citrate, which makes standard plasma-based assays unreliable, the WBCT was used as the primary efficacy endpoint [1]. The protocol is as follows:
Clot Fibrin Integrity (CFI) by Scanning Electron Microscopy (SEM): This method provided visual and quantitative confirmation that this compound restored normal clot structure [1].
The experimental workflow for these key assessments is outlined below.
This compound is recognized as a potential universal reversal agent [4]. Its proposed mechanism involves binding non-covalently through charge interactions to a wide range of anticoagulants (including heparins and DOACs), thereby displacing them from their targets [3] [1]. This contrasts with other specific antidotes:
The table below summarizes the key findings on prothrombotic potential from a phase I study of Ciraparantag. The comparison is made against baseline (pre-dosing) measurements in the same subjects, as a placebo-controlled group was used for other endpoints.
| Parameter | This compound (PER977) Administration | Baseline / Control State | Inference |
|---|---|---|---|
| D-dimer | No increase observed after administration [1] [2] | Normal baseline levels | No evidence of enhanced fibrin clot formation and degradation [1]. |
| Prothrombin Fragment 1.2 | No increase observed after administration [1] [2] | Normal baseline levels | No evidence of increased thrombin generation [1]. |
| Tissue Factor Pathway Inhibitor (TFPI) | Levels monitored; no procoagulant signal detected [1] | Normal baseline levels | Further supports the lack of a procoagulant state. |
The data in the table above was generated using the following detailed experimental methodology.
The key findings are derived from a first-in-human, randomized, double-blind, placebo-controlled Phase I study (ClinicalTrials.gov #NCT01826266) [1].
This compound is a small, synthetic, water-soluble molecule that acts as a universal reversal agent [2]. Its mechanism differs fundamentally from agent like andexanet alfa:
This compound binds directly to anticoagulant molecules via non-covalent hydrogen bonding and charge interactions, forming a complex that neutralizes the anticoagulant [2]. Critically, it does not bind to any human coagulation factors or serum albumin, meaning it does not interfere with the natural coagulation cascade and therefore has no intrinsic procoagulant effect [2].
| Study Phase / Type | Anticoagulant Reversed | Key Safety Findings & Thrombogenicity Assessment | Laboratory Markers of Coagulation |
|---|---|---|---|
| Phase 1 (2017) [1] | Edoxaban | No evidence of procoagulant activity. Well-tolerated with minor, non-dose limiting adverse events (e.g., facial flushing, cool sensation). | D-dimer, prothrombin fragments 1.2, and tissue factor pathway inhibitor (TFPI) levels showed no significant changes indicative of a prothrombotic state. |
| Phase 2 (2021) [2] | Apixaban, Rivaroxaban | All doses were well tolerated. Related adverse events were mild and transient (hot flashes or flushing). | No laboratory data on thrombogenicity markers reported; safety was monitored via adverse events. |
| In Vitro Study (2024) [3] | N/A (Plasma model) | Ciraparantag itself had minimal impact on routine coagulation parameters (PT, APTT) when added to human plasma. | Confirmed that this compound did not exhibit intrinsic anticoagulant activity in the tested in vitro system. |
The safety profile of this compound, particularly its thrombogenic potential, was evaluated using specific methodologies in clinical trials:
To fully understand the evaluation of this compound's safety, it helps to consider its mechanism of action and the clinical development landscape.
The diagram below illustrates the key steps and assessments involved in evaluating this compound's thrombogenic potential during clinical trials, as described in the Phase 1 study [1].
While the existing data is promising, your work as a researcher should consider the following limitations:
Ciraparantag is a small, synthetic, water-soluble molecule investigated as a broad-spectrum reversal agent for anticoagulants [1]. Its proposed value lies in its ability to reverse the effects of both DOACs and low molecular weight heparin (LMWH), which could fill a significant gap in managing emergency bleeding [2].
Proposed Mechanism: this compound is designed to bind non-covalently via charge-charge interactions to unfractionated heparin, LMWH, and DOACs like rivaroxaban and apixaban [3] [4] [5]. This binding is believed to sequester the anticoagulant molecules, effectively neutralizing their activity and re-establishing normal clot formation [1] [3]. The diagram below illustrates this proposed mechanism and the subsequent restoration of coagulation.
Pharmacokinetic Profile: this compound is administered via intravenous infusion, with a treatment regimen anticipated to be a single dose over approximately 10 minutes [1]. It demonstrates rapid action, reaching maximum concentration within minutes and has a short half-life of 12 to 19 minutes [4] [5]. It is primarily hydrolyzed by serum peptidases into inactive metabolites, which are then recovered in the urine [4] [5].
The following table summarizes the clinical and preclinical studies that form the evidence base for this compound.
| Study Model/Type | Anticoagulant Reversed | Key Findings/Outcomes | Citation |
|---|---|---|---|
| Phase 2 Clinical Trials (Randomized, single-blind, placebo-controlled) | Apixaban, Rivaroxaban | Rapid, complete reversal within 1 hour; effect sustained for 5-6 hours; well-tolerated with mild, transient side effects (flushing, warmth). | [1] |
| Preclinical Model (Rat tail transection & liver laceration) | Heparins, DOACs | Single IV dose significantly reduced blood loss when given both before and after a bleeding injury. | [4] [5] |
| Mechanism & Binding Studies | Heparins, DOACs | Dynamic light-scattering confirmed binding to target anticoagulants and lack of binding to coagulation factors or other common drugs. | [4] [5] |
Currently, specific reversal agents are available only for certain anticoagulants: Idarucizumab for dabigatran and Andexanet alfa for factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) [2]. There remains a need for a universal agent, especially for life-threatening bleeding or emergency surgery where the specific anticoagulant may be unknown [2].
The table below compares this compound's profile with the general characteristics of existing reversal strategies.
| Feature | This compound | Agent-specific Antidotes (e.g., Idarucizumab, Andexanet alfa) | Non-Specific Agents (e.g., PCCs) |
|---|---|---|---|
| Spectrum of Activity | Broad-spectrum (DOACs, LMWH) [1] [3] | Specific (one or a single class) [2] | Broad, non-specific [2] |
| Mechanism of Action | Binds directly to anticoagulant [4] [5] | Drug-specific binding or decoy [2] | Replenishes clotting factors [2] |
| Speed of Action | Rapid (minutes) [4] | Rapid [2] | Rapid |
| Development Status | Investigational (Phase 2) [6] [1] | Approved and marketed [2] | Approved for other indications |
| Reported Tolerability | Mild, transient warmth/flushing [1] | Varies by agent | Risk of thrombotic events |
For the Phase 2 clinical trials cited, the experimental design was as follows [1]:
The tables below summarize key quantitative data from clinical trials on Ciraparantag's ability to reverse the anticoagulant effects of DOACs in healthy subjects.
Table 1: Reversal of Apixaban and Rivaroxaban [1] This randomized, placebo-controlled trial evaluated this compound in healthy elderly subjects taking steady-state apixaban or rivaroxaban. Efficacy was measured by the complete and sustained correction of Whole Blood Clotting Time (WBCT).
| Anticoagulant | This compound Dose | Subjects with Sustained Reversal | Placebo Group Reversal |
|---|---|---|---|
| Apixaban | 60 mg | 100% | 17% |
| Rivaroxaban | 180 mg | 100% | 13% |
Table 2: Reversal of Edoxaban [2] This early-phase trial in healthy subjects assessed reversal after a single 60 mg dose of edoxaban. A single intravenous dose of this compound led to full reversal of anticoagulation within 10 minutes, an effect that was sustained for 24 hours.
| This compound Dose Range | Time to Reversal | Duration of Effect |
|---|---|---|
| 100 mg to 300 mg | Within 10 minutes | Sustained for 24 hours |
The data in the tables above were generated using rigorous clinical trial methodologies. Here are the detailed protocols for the key studies cited.
1. Protocol for Apixaban and Rivaroxaban Reversal Study [1]
2. Protocol for Edoxaban Reversal Study [2]
To better understand the context of this compound, here is a visual of its mechanism and the current development landscape.
Diagram 1: Universal Mechanism of this compound. This compound binds to various anticoagulants via charge interactions, forming an inactive complex and restoring hemostasis [3] [2].
Key Development Status: this compound is a small, cationic, water-soluble molecule designed to be a potential universal reversal agent [3]. It binds non-covalently to direct oral anticoagulants (DOACs) and heparin-like anticoagulants through charge-charge interactions, forming a complex that neutralizes the anticoagulant's activity [4] [2]. It is important to note that a large Phase 3 trial for one Factor XI inhibitor drug (asundexian) was terminated early due to lack of efficacy, highlighting the challenges in this field of drug development [5].
A formal cost-effectiveness analysis requires data that does not yet exist for this compound.
This compound is a small, synthetic, water-soluble molecule that functions as a broad-spectrum reversal agent [1] [2]. Its mechanism involves directly binding to anticoagulant molecules via non-covalent hydrogen bonding and charge-charge interactions [3] [1]. This action neutralizes anticoagulants by physically occupying their target-binding sites [4].
The following diagram illustrates this direct binding mechanism.
The rabbit liver laceration model is a standard preclinical test used to simulate active internal bleeding and evaluate the efficacy of reversal agents [1] [2].
The table below summarizes the available data from these animal studies:
| Anticoagulant Reversed | Animal Model | Key Efficacy Finding | Mechanistic Notes |
|---|---|---|---|
| Rivaroxaban [1] [2] | Rabbit liver laceration | 76% reduction in blood loss with this compound (30 mg/kg) [1] | No change in PT/aPTT/anti-FXa activity; no increase in plasma rivaroxaban [1] |
| Edoxaban [1] | Rat liver laceration | Full reversal of anticoagulant effect 10 minutes post-administration [1] | Model simulated active internal bleeding [1] |
| Various DOACs & Heparins [3] | Rat tail transection & liver laceration | Significant reduction in blood loss for a variety of anticoagulants [3] | Effective when given both before and after bleeding injury [3] |
A generalized workflow for conducting a liver laceration study in rabbits involves several key stages, from animal preparation to data analysis.
Key methodological details based on the search results include:
To evaluate hemostatic efficacy, researchers use standardized animal bleeding models. The most relevant models for ciraparantag studies are detailed below.
The logical flow of a typical in vivo efficacy study is illustrated below:
This compound's action and role become clearer when compared with other reversal strategies.
| Reversal Agent | Target Anticoagulant(s) | Mechanism of Action | Stage of Development |
|---|---|---|---|
| This compound | Heparins (UFH, LMWH), DOACs (FXa & FIIa inhibitors) | Small molecule that binds anticoagulants via charge interaction [1] [2] | Phase 3 trials (as of 2023) [2] |
| Idarucizumab | Dabigatran (FIIa inhibitor) | Humanized monoclonal antibody fragment (Fab) that specifically binds dabigatran [3] [4] | Approved for clinical use [4] |
| Andexanet Alfa | FXa inhibitors (rivaroxaban, apixaban, edoxaban) and indirect anticoagulants | Recombinant, modified FXa protein that acts as a decoy receptor [3] [4] | Approved for clinical use [4] |
| PCCs (Prothrombin Complex Concentrates) | VKAs (e.g., warfarin), sometimes used off-label for DOACs | Concentrated source of vitamin K-dependent clotting factors (II, VII, IX, X) to bypass inhibition [3] [5] | Approved for VKA reversal; use in DOAC reversal is not universal [5] |
The following table compares the mechanisms of ciraparantag and approved reversal agents.
| Reversal Agent | Mechanism of Action | Molecular Target | Anticoagulants Reversed |
|---|---|---|---|
| This compound | Small, synthetic cation that binds directly to anticoagulants via non-covalent hydrogen bonding and charge-charge interactions, disrupting their binding to endogenous targets [1] [2] | The anticoagulant molecule itself (a "universal" binder) [1] | FXa inhibitors (apixaban, rivaroxaban, edoxaban), FIIa inhibitor (dabigatran), LMWH (enoxaparin), UFH [1] [3] |
| Andexanet Alfa | Recombinant, modified, enzymatically inactive Factor Xa (FXa) decoy that binds FXa inhibitors with high affinity [3] | FXa inhibitors [3] | FXa inhibitors (apixaban, rivaroxaban, edoxaban), LMWH (enoxaparin) [3] |
| Idarucizumab | Humanized monoclonal antibody fragment (Fab) that binds specifically to dabigatran and its metabolites [4] | Dabigatran molecule [4] | FIIa inhibitor (dabigatran) only [4] |
The mechanism of this compound can be visualized as follows:
The following table summarizes key quantitative data on this compound's efficacy in reversing anticoagulation.
| Study Model | Anticoagulant | This compound Dose | Key Efficacy Results | Source |
|---|---|---|---|---|
| Phase 2 Clinical Trial (Human) | Apixaban (10 mg twice daily, steady state) | 30, 60, 120 mg IV | 100% of subjects (60 mg & 120 mg) had complete WBCT reversal sustained for 5 hrs vs. 17% with placebo [2] | [2] |
| Phase 2 Clinical Trial (Human) | Rivaroxaban (20 mg once daily, steady state) | 30, 60, 120, 180 mg IV | 100% of subjects (180 mg) had complete WBCT reversal sustained for 6 hrs vs. 13% with placebo [2] | [2] |
| Phase 1/2 Clinical Trial (Human) | Enoxaparin (1.5 mg/kg) | 100 mg, 200 mg IV | WBCT reduced to within 20% of baseline in 2-5 minutes with 200 mg dose [1] | [1] |
| Rat Tail Transection Model | Rivaroxaban, Apixaban, Dabigatran | Various | Decreased bleeding by >90%, reducing it to the normal range for un-anticoagulated rats [1] | [1] |
For reproducibility, here are the methodologies from key cited experiments.
The table below summarizes the distinct mechanisms of action for ciraparantag and other key reversal agents.
| Reversal Agent | Target Anticoagulants | Mechanism of Action |
|---|---|---|
| This compound | Direct FXa inhibitors (apixaban, rivaroxaban, edoxaban), direct thrombin inhibitors (dabigatran), UFH, LMWHs (e.g., enoxaparin) [1] [2] [3] | Binds non-covalently to anticoagulants via hydrogen bonds and charge-charge interactions, displacing them from their targets [2] [3]. |
| Idarucizumab | Dabigatran (direct thrombin inhibitor) | A monoclonal antibody fragment that binds specifically to dabigatran with high affinity [4]. |
| Andexanet Alfa | Direct and indirect FXa inhibitors (rivaroxaban, apixaban, edoxaban, LMWHs) | A recombinant, inactive form of factor Xa that acts as a decoy receptor, binding FXa inhibitors and sequestering them [4] [1]. |
| Protamine | Unfractionated Heparin (UFH) | Binds to UFH to form a stable salt, neutralizing its anticoagulant activity. It has limited effect on LMWHs [1]. |
| Non-specific Agents (e.g., PCCs) | Various (VKAs, DOACs off-label) | Contains clotting factors to "overwhelm" the anticoagulant effect; efficacy for DOAC reversal is not fully established and carries thrombotic risk [4] [3]. |
The following diagram visualizes this compound's mechanism of action and its position in the landscape of anticoagulant reversal.
Evidence from biophysical and clinical studies supports this compound's potential as a broad-spectrum reversal agent.
Isothermal titration calorimetry (ITC) studies directly compared the binding affinities (Kd) of different antidotes. The data suggests distinct mechanisms and varying levels of efficacy [1].
| Putative Binding Partner | This compound Kd (M) | Andexanet Alfa Kd (M) | UHRA Kd (M) |
|---|---|---|---|
| Unfractionated Heparin (UFH) | 2.8 (± 0.3) × 10⁻⁵ | 3.4 (± 0.4) × 10⁻⁵ | 8.9 (± 0.3) × 10⁻⁷ |
| Enoxaparin (LMWH) | 1.7 (± 0.3) × 10⁻⁵ | 4.0 (± 0.3) × 10⁻⁵ | 6.0 (± 0.4) × 10⁻⁶ |
| Edoxaban | No binding observed | 3.4 (± 0.6) × 10⁻⁹ | Not determined |
| Rivaroxaban | No binding observed | 0.9 (± 0.2) × 10⁻⁹ | Not determined |
Despite the lack of observed direct binding to some direct FXa inhibitors in ITC studies, other assays have demonstrated reversal activity for this compound, suggesting its mechanism may involve more than 1:1 binding [1].
Phase 2 clinical trials in healthy elderly subjects assessed this compound's ability to reverse anticoagulation at steady state [2]. The primary efficacy endpoint was complete reversal of Whole Blood Clotting Time (WBCT), defined as a return to ≤10% above baseline within one hour and sustained for a specified duration.
| Anticoagulant | This compound Dose | Proportion with Complete Reversal |
|---|---|---|
| Apixaban | 30 mg | 67% |
| 60 mg | 100% | |
| 120 mg | 100% | |
| Placebo | 17% | |
| Rivaroxaban | 30 mg | 58% |
| 60 mg | 75% | |
| 120 mg | 67% | |
| 180 mg | 100% | |
| Placebo | 13% |
For researchers, key methodologies from the cited studies are outlined below.
This compound's profile highlights several potential advantages and research considerations.
This compound represents a significant area of development in anticoagulant reversal. As research progresses, its potential to offer a single, rapid solution for managing serious bleeding across multiple anticoagulant classes will become clearer.